molecular formula C6H5F3N2 B024480 2-Amino-4-(trifluoromethyl)pyridine CAS No. 106447-97-6

2-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B024480
CAS No.: 106447-97-6
M. Wt: 162.11 g/mol
InChI Key: RWGBXAQMUBGGKQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6) is a valuable biochemical reagent and organic compound intermediate for life science research. This heteroaromatic compound features a pyridine ring substituted with an electron-donating amino group at the 2-position and a highly electronegative trifluoromethyl group at the 4-position. This unique structure makes it a versatile building block in medicinal chemistry and drug discovery, particularly for developing molecules with enhanced metabolic stability, bioavailability, and binding affinity. The compound is supplied as a crystalline powder with a melting point of 71°C to 74°C and a high purity of 99% . It should be stored at 4°C and protected from light . Safety Information: This product is classified as a toxic solid and requires appropriate hazard controls. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and use proper personal protective equipment (PPE) including gloves, eyeshields, and faceshields . Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGBXAQMUBGGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380861
Record name 2-Amino-4-(trifluoromethyl)pyridine
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106447-97-6
Record name 2-Amino-4-(trifluoromethyl)pyridine
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Record name 2-Amino-4-(trifluoromethyl)pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 106447-97-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Amino-4-(trifluoromethyl)pyridine. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant role as a key building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder, characterized by the following properties:

PropertyValueReferences
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol [1]
Melting Point 70-74 °C[1]
Boiling Point 221.338 °C at 760 mmHg[2]
Density 1.368 g/cm³[2]
Flash Point 87.662 °C[2]
InChIKey RWGBXAQMUBGGKQ-UHFFFAOYSA-N[1]
SMILES Nc1cc(ccn1)C(F)(F)F[1]

Spectroscopic Data

The structural characterization of this compound is confirmed by the following spectroscopic data:

¹H-NMR (CDCl₃): δ 8.205 (d, J = 5.6 Hz, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 6.684 (s, 1H), 4.713 (brs, 2H).[3]

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This protocol involves a two-step, one-pot reaction starting from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:

A 2,6-Dichloro-4-(trifluoromethyl)pyridine B 28% Ammonia Water THF, 150 °C, 6h A->B Ammonolysis C Intermediate Mixture B->C D 5% Pd/C, H₂ (2.0 MPa) 100 °C, 3h C->D Dehalogenation E This compound D->E

Caption: Synthesis of this compound from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Detailed Protocol:

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of tetrahydrofuran (THF).

  • Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.

  • Cool the autoclave to 30-40 °C.

  • To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles).

  • Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.

  • Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.

  • After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.

  • The filtrate contains the desired product, which can be further purified by standard methods.[4]

Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

This method involves the direct amination of 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:

A 2-Chloro-4-(trifluoromethyl)pyridine C Reaction A->C B Ammonia B->C D This compound C->D

Caption: General synthesis of this compound from 2-Chloro-4-(trifluoromethyl)pyridine.

While a specific, detailed public protocol for this reaction is less common, it generally proceeds by reacting 2-chloro-4-(trifluoromethyl)pyridine with a source of ammonia, often in a sealed vessel at elevated temperatures and pressures.[4]

Applications in Drug Discovery: Synthesis of Bimiralisib

A prominent application of this compound is its use as a crucial intermediate in the synthesis of Bimiralisib (PQR309) , a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer therapy.[7] Bimiralisib exerts its anti-cancer effects by inhibiting both PI3K and mTOR, key kinases in this pathway.[6]

Signaling Pathway Diagram:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Bimiralisib Bimiralisib Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2 A This compound C Coupling Reaction A->C B Substituted Triazine B->C D Bimiralisib C->D

References

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyridine is a pivotal heterocyclic organic compound, distinguished by a pyridine core substituted with a reactive amino group and a bio-functionally significant trifluoromethyl moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications in medicinal chemistry and agrochemical development. Its role as a versatile building block is highlighted, with detailed experimental procedures and safety data presented to support its practical application in research and industrial settings.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the pyridine ring and the amino group, making it a valuable synthon in organic chemistry.

Table 1: Compound Identifiers

IdentifierValueCitation
IUPAC Name 4-(trifluoromethyl)pyridin-2-amine[1]
CAS Number 106447-97-6[2]
Molecular Formula C₆H₅F₃N₂[1][2]
Canonical SMILES C1=CN=C(C=C1C(F)(F)F)N[1]
InChI InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
InChIKey RWGBXAQMUBGGKQ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. It typically appears as a white to off-white or light yellow crystalline powder.[3][4]

Table 2: Physicochemical Data

PropertyValueCitation
Molecular Weight 162.11 g/mol [1][2]
Melting Point 70-74 °C[5]
Boiling Point 221.3 ± 40.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 87.7 ± 27.3 °C[4]
Purity ≥97% / >98.0%(GC)(T)[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the amination of a halogenated precursor. The following protocols are based on patented industrial methods.

Protocol 1: Amination of 2-chloro-4-trifluoromethylpyridine

This method involves the direct nucleophilic aromatic substitution of the chlorine atom with an amino group using aqueous ammonia at elevated temperature and pressure.

  • Reaction: 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 ml of 28% aqueous ammonia are charged into a 200-ml autoclave.[7]

  • Conditions: The mixture is heated to 180°C for 10 hours. The internal pressure reaches approximately 20 atm.[7]

  • Work-up: After the reaction, the system is allowed to cool. The resulting crystals are washed with water and dried.[7]

  • Yield: This process yields 10.2 g of 2-amino-4-trifluoromethylpyridine.[7]

Protocol 2: Two-Step Synthesis from 2,6-dichloro-4-trifluoromethylpyridine

This industrial process involves a selective amination followed by a dehalogenation step.

  • Selective Amination:

    • Reaction: 10 g (0.046 moles) of 2,6-dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of Tetrahydrofuran (THF) are placed in a 200 mL autoclave.[8]

    • Conditions: The mixture is heated to 150°C with stirring for approximately 6 hours.[8]

    • Intermediate: The reaction yields 2-amino-6-chloro-4-trifluoromethylpyridine (2,6,4-ACTF).[8]

  • Dehalogenation:

    • Reaction: After cooling the autoclave to 30-40°C, 300 mg of 5% Palladium on Carbon (Pd/C, 54% wet) is added.[8]

    • Conditions: The vessel is filled with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours.[8]

    • Work-up: The reactor is cooled, and the reaction mixture is filtered through Celite. Water is added to the filtrate, and the organic layer is separated and collected to yield the final product.[8]

Synthesis_Workflow Synthesis Workflow of this compound A Start: 2,6-Dichloro-4- (trifluoromethyl)pyridine B Step 1: Selective Amination Reagents: NH₃ (aq), THF Conditions: 150°C, 6h A->B Reactants C Intermediate: 2-Amino-6-chloro-4- (trifluoromethyl)pyridine B->C Forms D Step 2: Dehalogenation Reagents: H₂, 5% Pd/C Conditions: 100°C, 2.0 MPa, 3h C->D Reactant E Final Product: 2-Amino-4- (trifluoromethyl)pyridine D->E Yields Logical_Relationship Role of this compound in Development sub This compound (Building Block) pharm Pharmaceuticals sub->pharm agro Agrochemicals sub->agro mat Materials Science sub->mat ki Kinase Inhibitors pharm->ki ap Other APIs pharm->ap pest Pesticides agro->pest fung Fungicides agro->fung poly Functional Polymers mat->poly

References

Technical Guide: Physicochemical Properties of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 2-Amino-4-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physical properties and the experimental methods for their determination.

Physical and Chemical Properties

This compound, with the CAS Number 106447-97-6, is a solid, crystalline compound at room temperature. Its molecular structure, featuring a pyridine ring substituted with an amino and a trifluoromethyl group, imparts unique chemical characteristics that make it a valuable building block in organic synthesis.

Melting and Boiling Points

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. A review of available data reveals some variability in the reported values, which is likely attributable to differences in sample purity and the analytical methods employed. A summary of these values is presented below.

PropertyReported Value
Melting Point 70-74 °C
69-70 °C
40-44 °C
90-94 °C
Boiling Point 221.3 °C (at 760 mmHg)
204-206 °C

Experimental Protocols

Accurate determination of the melting and boiling points relies on standardized experimental procedures. This section details a documented synthesis protocol for this compound and the general methodologies for measuring its melting and boiling points.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-chloro-4-trifluoromethylpyridine with aqueous ammonia under high temperature and pressure.[1] The product of this synthesis was found to have a melting point of 69 to 70°C.[1]

Materials:

  • 2-chloro-4-trifluoromethylpyridine (14.5 g)

  • 28% aqueous ammonia (108 mL)

  • 200-mL autoclave

Procedure:

  • Charge the 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[1]

  • Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[1]

  • After the reaction is complete, allow the system to cool to room temperature.[1]

  • The resulting crystals are collected, washed with water, and dried.[1]

  • The final product is 10.2 g of 2-amino-4-trifluoromethylpyridine.[1]

Standard Method for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted standard for determining the melting point of a crystalline solid.[2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (thin-walled, sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.[4]

  • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.[4]

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has turned into a clear liquid (the final melting point). This range is the melting point of the sample.

Standard Method for Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method is a convenient and accurate way to determine the boiling point.[5]

Apparatus:

  • Thiele tube

  • Heat source (e.g., Bunsen burner)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

  • Place a small amount of the this compound sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the sample in the test tube.[5]

  • Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is immersed in the heating fluid.[5]

  • Gently heat the side arm of the Thiele tube.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

  • As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow Start Start Materials: - 2-chloro-4-trifluoromethylpyridine - 28% Aqueous Ammonia Reaction Reaction in Autoclave 180°C for 10 hours ~20 atm Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Isolation Isolation of Crystals Cooling->Isolation WashingDrying Washing with Water & Drying Isolation->WashingDrying Product Final Product: This compound WashingDrying->Product

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility Profile of 2-Amino-4-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-4-(trifluoromethyl)pyridine

This compound, with the chemical formula C₆H₅F₃N₂, is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a range of functional molecules.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, pKa, and overall physicochemical properties. These characteristics make it a valuable synthon for creating complex molecules with desired biological activities, including kinase inhibitors for cancer therapy and potent agrochemicals.[1] Given its importance, knowledge of its behavior in various solvent systems is essential for its practical application in both academic and industrial research.

Solubility Profile

Qualitative Solubility

Comprehensive, peer-reviewed studies detailing the quantitative solubility of this compound across a wide range of organic solvents and temperatures are not widely available in the surveyed literature. However, qualitative assessments and data from supplier technical sheets consistently indicate the following:

  • Soluble in: Common organic solvents such as ethanol, dichloromethane, and Dimethyl Sulfoxide (DMSO).[1]

  • High Solubility in DMSO: At least one source indicates a solubility of ≥ 100 mg/mL in DMSO.

  • Low Solubility in: Water.[1]

This general profile suggests that the compound is amenable to dissolution in moderately polar to polar aprotic organic solvents, which is consistent with its structural features.

Quantitative Solubility Data

A comprehensive, structured table of quantitative solubility data (e.g., in g/100mL, mol/L, or mole fraction) at various temperatures is not available in the reviewed literature. Researchers are encouraged to determine this data empirically for their specific solvent systems of interest using the protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized methodologies are required. The following protocols describe the isothermal equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility, followed by two common methods for concentration analysis.

Isothermal Equilibrium Shake-Flask Method

This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature once the system has reached equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Sealed vials or flasks

  • Constant-temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in a constant-temperature orbital shaker or water bath set to the target temperature (e.g., 298.15 K, 308.15 K, etc.).

  • Agitation: Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments.

  • Sedimentation: After the equilibration period, allow the vials to rest in the constant-temperature bath for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean vial or a volumetric flask for subsequent analysis. This step must be performed quickly to avoid temperature fluctuations.

Concentration Analysis Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and reliable technique for non-volatile solutes.

Procedure:

  • Weighing: Accurately weigh a clean, dry evaporating dish.

  • Sample Transfer: Transfer a known volume or mass of the filtered saturated solution obtained from the shake-flask method into the pre-weighed dish.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. A rotary evaporator can also be used for larger volumes.

  • Drying: Once the solvent is fully evaporated, place the dish containing the solid residue in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution taken in mL) * 100

Concentration Analysis Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method suitable for a wide range of compounds.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

  • Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis start Start prep_solution Add excess solute to known volume of solvent start->prep_solution equilibration Agitate mixture at constant temperature (24-72 hours) prep_solution->equilibration sedimentation Allow excess solid to sediment equilibration->sedimentation sampling Withdraw and filter supernatant sedimentation->sampling analysis Determine concentration (Gravimetric or HPLC) sampling->analysis calculation Calculate Solubility (e.g., g/100mL, mol/L) analysis->calculation end End calculation->end

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While this compound is a compound of significant interest in chemical synthesis, its quantitative solubility data in organic solvents is not extensively documented in publicly available sources. This guide provides researchers with established, reliable protocols—namely the isothermal shake-flask method coupled with gravimetric or HPLC analysis—to determine these crucial physicochemical parameters. The generation of such data will facilitate more efficient process development, reaction optimization, and formulation design, thereby accelerating research and development efforts that utilize this versatile chemical intermediate.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visualization of its synthetic pathway.

Spectroscopic Data

The unique structure of this compound, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on a pyridine ring, gives rise to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Below is a summary of the available ¹H NMR data and predicted ¹³C and ¹⁹F NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
CDCl₃8.21d5.6H-6[1]
6.82dd5.2, 1.2H-5[1]
6.68s-H-3[1]
4.71br s--NH₂[1]
D₂O7.84d6.4H-6[1]
(HCl salt)7.21d0.8H-3[1]
6.96dd6.8, 2.0H-5[1]

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzNotes
¹³C~160s-C2 (C-NH₂)
~152s-C6
~138q~35C4 (C-CF₃)
~123q~272CF₃
~108s-C5
~105s-C3
¹⁹F-63 to -66s-CF₃

Note: Predicted ¹³C and ¹⁹F NMR data are estimations based on data from structurally related compounds and established NMR principles, as experimental data was not available in the searched literature.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its primary functional groups. The solid-state spectrum would typically be acquired using a KBr pellet or as a thin film.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
1330 - 1260MediumAromatic C-N stretching
900 - 650Medium-StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol
Exact Mass162.0405 u
Predicted Key Fragments (m/z)
162[M]⁺• (Molecular Ion)
143[M-F]⁺
135[M-HCN]⁺•
93[M-CF₃]⁺

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for related compounds. The molecular ion is expected to be prominent. Key fragmentation pathways may include the loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-C bond to lose the trifluoromethyl radical.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation :

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse (zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width : 200-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : ≥1024, depending on concentration.

  • ¹⁹F NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse, proton-decoupled.

    • Spectral Width : ~100 ppm, centered around -65 ppm.

    • Reference : External CFCl₃ (0 ppm) or internal standard such as trifluorotoluene (-63.72 ppm).[6]

    • Number of Scans : 64-256.

IR Data Acquisition (FT-IR)
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation :

    • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

MS Data Acquisition (EI-MS)
  • Sample Preparation :

    • Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~10-100 µg/mL.

  • Instrumentation :

    • A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Mass Range : Scan from m/z 40 to 200.

    • Introduction Method : If using GC-MS, inject 1 µL of the sample solution onto a suitable GC column (e.g., DB-5ms) with an appropriate temperature program to ensure elution of the compound. Alternatively, use a direct insertion probe.

Synthesis and Workflow Visualization

This compound is a valuable building block in organic synthesis.[7] A common synthetic route involves the reaction of a halogenated precursor with ammonia.

Synthetic Workflow

The diagram below illustrates a typical two-step synthesis of this compound starting from 2,6-dichloro-4-(trifluoromethyl)pyridine. The first step is a nucleophilic aromatic substitution with ammonia, followed by a dehalogenation step.[1]

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Dehalogenation start 2,6-Dichloro-4- (trifluoromethyl)pyridine reagent1 Ammonia (aq.) Hydrophilic Ether (e.g., THF) start->reagent1 intermediate 2-Amino-6-chloro-4- (trifluoromethyl)pyridine reagent1->intermediate reagent2 H₂ Gas Pd/C Catalyst intermediate->reagent2 product 2-Amino-4- (trifluoromethyl)pyridine reagent2->product

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Spectroscopic_Analysis_Workflow cluster_0 Analysis Workflow Sample Synthesized Product (Crude or Purified) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - Detailed Structure Sample->NMR Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Conclusion Structure Confirmation & Purity Assessment Data->Conclusion

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic structure, characterized by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group, imparts a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and stability of this compound. It includes detailed experimental protocols for its synthesis and key reactions, an analysis of its stability under various stress conditions, and its application in the synthesis of advanced pharmaceutical agents, such as the dual PI3K/mTOR inhibitor bimiralisib. This document is intended to serve as a critical resource for scientists engaged in the design and development of novel chemical entities leveraging this versatile scaffold.

Physicochemical Properties

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 106447-97-6[5][6]
Molecular Formula C₆H₅F₃N₂[5]
Molecular Weight 162.11 g/mol [5][6]
Appearance White to light yellow crystalline powder/solid[1][6]
Melting Point 70-74 °C[6]
Boiling Point 221.3 ± 40.0 °C (at 760 mmHg)
Density 1.368 - 1.4 g/cm³
Flash Point ~87 °C
pKa (Predicted) 4.55 ± 0.11
Solubility Low in water; Soluble in ethanol, dichloromethane[2]

Chemical Reactivity Profile

The reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group, the electronic nature of the pyridine ring, and the influence of the trifluoromethyl substituent. The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Reactions of the Amino Group

The exocyclic amino group is the primary site for many chemical transformations, behaving as a typical, albeit electronically modified, arylamine.

  • Acylation and Urea Formation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and isocyanates. For example, it reacts with 2,6-difluorobenzoylisocyanate in dioxane to form the corresponding N,N'-disubstituted urea, a common reaction in the synthesis of biologically active molecules.

  • Alkylation: While less common, N-alkylation can be achieved under appropriate conditions, though the nucleophilicity of the amino group is somewhat diminished by the electron-withdrawing effect of the pyridine ring and the CF₃ group.

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] These diazonium intermediates are often unstable for heterocyclic amines and are typically used immediately in subsequent reactions.[8] For instance, they can undergo Sandmeyer-type reactions to introduce a range of functional groups (halogens, cyano, etc.) onto the pyridine ring, replacing the amino group.

Role in Palladium-Catalyzed Cross-Coupling

This compound is a valuable precursor for substrates used in modern cross-coupling reactions. While the amine itself can participate as a nucleophile in Buchwald-Hartwig amination, it is more frequently transformed into a halide or boronic ester to serve as the electrophilic or nucleophilic partner, respectively. A prime example is in the synthesis of bimiralisib, where the amine is first converted to 5-bromo-4-(trifluoromethyl)pyridin-2-amine, which then undergoes a Miyaura borylation to produce a boronate ester. This intermediate is subsequently used in a Suzuki coupling reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in drug development. Forced degradation studies, which intentionally stress the molecule, are essential for identifying potential degradation pathways.[9][10]

Caption: Factors influencing the stability of this compound.

  • Thermal Stability: The compound is generally stable at room temperature but may decompose at elevated temperatures.[2] The incorporation of trifluoromethyl groups can impart increased thermal stability to materials.

  • Acidic and Basic Stability: The molecule is susceptible to degradation in strong acidic and basic environments.[2] Under harsh acidic conditions, hydrolysis of the amino group to form the corresponding 2-hydroxypyridine derivative is a potential degradation pathway.

  • Photochemical Stability: Studies on related fluorinated pyridines suggest that the bond between the heteroaromatic ring and the trifluoromethyl group (Het-CF₃) is relatively stable during photolysis. This indicates a higher resistance to degradation upon exposure to light compared to other fluorinated motifs.

  • Metabolic Stability: The trifluoromethyl group acts as a metabolic shield. Its presence blocks positions on the pyridine ring that would otherwise be susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, thereby increasing the metabolic half-life of drug candidates containing this moiety.

Application in Drug Discovery: The Case of Bimiralisib

A prominent application of this compound is as a key starting material for the synthesis of the oncology drug candidate bimiralisib (PQR309) .[11] Bimiralisib is a potent, brain-penetrant, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[11] These two kinases are central nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.

The this compound moiety in bimiralisib plays a crucial role in its mechanism of action. X-ray crystallography has shown that the amino group forms critical hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964) in the catalytic pocket of the PI3Kγ isoform, anchoring the inhibitor to its target.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Bimiralisib Bimiralisib Bimiralisib->PI3K Inhibits Bimiralisib->mTORC2 Inhibits Bimiralisib->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and inhibition by Bimiralisib.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be performed by qualified personnel with appropriate safety precautions.

Synthesis of this compound

This protocol is adapted from patent literature and describes the synthesis via nucleophilic aromatic substitution.

Caption: Workflow for the synthesis of this compound.

  • Materials:

    • 2-Chloro-4-(trifluoromethyl)pyridine (14.5 g)

    • 28% Aqueous Ammonia (108 mL)

    • 200 mL Autoclave

  • Procedure:

    • Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.

    • Seal the autoclave and heat the mixture to 180°C with stirring for 10 hours. The internal pressure will reach approximately 20 atm.

    • After the reaction is complete, allow the system to cool to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with water.

    • Dry the crystals to obtain 2-amino-4-trifluoromethylpyridine (Typical yield: ~10.2 g).

Synthesis of N-(2,6-difluorobenzoyl)-N'-(4-trifluoromethyl-2-pyridyl)urea

This protocol demonstrates a typical acylation reaction of the amino group.

  • Materials:

    • This compound (0.50 g)

    • 2,6-difluorobenzoylisocyanate (0.56 g)

    • Dioxane (14 mL)

    • Water

  • Procedure:

    • Dissolve 0.50 g of 2-amino-4-trifluoromethylpyridine in 7 mL of dioxane in a round-bottom flask.

    • In a separate container, prepare a solution of 0.56 g of 2,6-difluorobenzoylisocyanate in 7 mL of dioxane.

    • While stirring, add the isocyanate solution dropwise to the solution of the aminopyridine at room temperature.

    • Continue stirring the reaction mixture at room temperature for approximately 15 hours.

    • After the reaction is complete, pour the mixture into approximately 100 mL of water to precipitate the product.

    • Collect the crystals by filtration, wash with water, and dry to obtain the desired urea derivative (Typical yield: ~1.0 g).

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements:

    • H300: Fatal if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6]

    • H317: May cause an allergic skin reaction.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile reactivity and its ability to impart favorable properties, such as enhanced metabolic stability and binding affinity, to larger molecules. A thorough understanding of its physicochemical properties, reactivity patterns, and stability profile is essential for its effective use. This guide has provided a detailed overview of these core aspects, supported by experimental protocols and diagrams, to aid researchers in leveraging this important chemical intermediate for the development of next-generation pharmaceuticals and agrochemicals.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Amino-4-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(trifluoromethyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse array of biologically active compounds. The incorporation of the trifluoromethyl group at the 4-position significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and survival. Notably, these compounds have shown efficacy as inhibitors of Werner helicase and various protein kinases.

Werner Helicase (WRN) Inhibition in Microsatellite Instability-High (MSI-H) Cancers

A groundbreaking application of 2-amino-4-(trifluoromethyl)pyrimidine derivatives is in the selective targeting of cancers with microsatellite instability (MSI-H). These tumors, often found in colorectal, gastric, and endometrial cancers, have a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations in repetitive DNA sequences. This genetic instability creates a dependency on the Werner (WRN) helicase for DNA replication and repair, a phenomenon known as synthetic lethality. Inhibition of WRN in MSI-H cancer cells leads to catastrophic DNA damage and selective cell death, while sparing healthy, microsatellite-stable (MSS) cells.

Quantitative Anticancer Activity Data

Compound IDCancer Cell LineGenotypeIC50 (µM)Reference
11g HCT116MSI-H1.52[1]
LNCaPMSI-H1.72[1]
SW620MSS4.24[1]
PC3MSS2.78[1]
11h HCT116MSI-H2.22[1]
LNCaPMSI-H1.6[1]
SW620MSS2.37[1]
PC3MSS3.21[1]
11g (WRN Helicase Assay) --6.61[1]
Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial mediators of angiogenesis and cell proliferation in cancer.

Signaling Pathway Diagrams

wrn_synthetic_lethality cluster_msi_cell MSI-H Cancer Cell dMMR Deficient Mismatch Repair (dMMR) MSI Microsatellite Instability (MSI) dMMR->MSI TA_repeats Expanded (TA)n Repeats MSI->TA_repeats Cruciform_DNA Cruciform DNA Structures TA_repeats->Cruciform_DNA Replication_Stress Replication Stress Cruciform_DNA->Replication_Stress WRN_Helicase WRN Helicase Replication_Stress->WRN_Helicase Dependency DSBs Double-Strand Breaks (DSBs) Replication_Stress->DSBs Unresolved WRN_Helicase->Replication_Stress Resolves Apoptosis Apoptosis DSBs->Apoptosis WRN_Inhibitor This compound Derivative (WRN Inhibitor) WRN_Inhibitor->WRN_Helicase

Caption: WRN Synthetic Lethality Pathway.

kinase_inhibition_pathway cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HER2_Ligand HER2 Ligand HER2 HER-2 HER2_Ligand->HER2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2->PI3K HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibitor This compound Derivative (Kinase Inhibitor) Kinase_Inhibitor->VEGFR2 Kinase_Inhibitor->HER2

Caption: VEGFR-2/HER-2 Signaling Pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of pathogenic bacteria. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

Quantitative Antimicrobial Activity Data

Compound IDBacterial StrainMIC (µg/mL)Reference
Nucleoside 4 Staphylococcus aureus1.3-2.5[2]
Bacillus infantis1.5-2.8[2]
Escherichia coli2.1-4.2[2]
Stenotrophomonas maltophilia2.5-4.9[2]
Nucleoside 5 Staphylococcus aureus1.4-2.6[2]
Bacillus infantis1.6-2.9[2]
Escherichia coli2.2-4.3[2]
Stenotrophomonas maltophilia2.6-4.8[2]
Fluoroaryl 8a Staphylococcus aureus1.8-3.2[2]
Bacillus infantis2.0-3.5[2]
Escherichia coli2.8-5.1[2]
Stenotrophomonas maltophilia3.1-5.5[2]
Amoxicillin (Reference) Various1.0-2.0[2]

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a hallmark of numerous diseases. Certain this compound derivatives have been explored for their anti-inflammatory potential, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Upregulation of LOXL2 is associated with fibrotic diseases and cancer progression. This compound derivatives have been identified as potent inhibitors of LOXL2.

Quantitative LOXL2 Inhibition Data

Compound IDEnzymeIC50 (nM)Reference
(2-chloropyridin-4-yl)methanamine hLOXL2126
Inducible Nitric Oxide Synthase (iNOS) Inhibition

While specific data for this compound derivatives is limited, the closely related 2-amino-4-methylpyridine scaffold has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide during inflammation.

Quantitative iNOS Inhibition Data (2-Amino-4-methylpyridine derivatives)

CompoundEnzymeIC50 (nM)Reference
2-Amino-4-methylpyridine Murine NOS II6[3]
Human recombinant NOS II40[3]
Human recombinant NOS I100[3]
Human recombinant NOS III100[3]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the reaction of a corresponding 2-halo-4-(trifluoromethyl)pyridine with an appropriate amine. The reaction conditions can be tailored based on the reactivity of the starting materials.

synthesis_workflow Start 2-Halo-4-(trifluoromethyl)pyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Solvent_Base Solvent (e.g., DMF, Dioxane) Base (e.g., K2CO3, Et3N) Solvent_Base->Reaction Product This compound Derivative Purification->Product

Caption: General Synthesis Workflow.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Conclusion

The this compound scaffold represents a highly valuable platform for the design and discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent and selective anticancer effects through mechanisms such as Werner helicase inhibition, promising antimicrobial activity against pathogenic bacteria, and anti-inflammatory properties via the inhibition of key enzymes like LOXL2 and iNOS. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds into clinically effective therapies. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly unlock the full therapeutic potential of this compound derivatives.

References

synonyms for 4-(Trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridin-2-amine

Introduction

4-(Trifluoromethyl)pyridin-2-amine, a heterocyclic organic compound, is a pivotal building block in modern chemistry.[1] Identified by its CAS number 106447-97-6, this compound is characterized by a pyridine ring substituted with a reactive amino group and a stabilizing trifluoromethyl group.[1][2] The presence of the trifluoromethyl moiety imparts unique properties, such as enhanced metabolic stability and bioactivity, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Identifier Type Value Citation
Systematic Name 4-(Trifluoromethyl)pyridin-2-amine[1][2]
Common Synonyms 2-Amino-4-(trifluoromethyl)pyridine[1][3][4]
4-(Trifluoromethyl)-2-pyridinamine[1]
CAS Number 106447-97-6[1][2][4][5]
Molecular Formula C6H5F3N2[1][4][5][6]
MDL Number MFCD00077455[3][4]

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)pyridin-2-amine are essential for its handling, storage, and application in synthetic chemistry.

Property Value Citation
Molecular Weight 162.11 g/mol [2][4][5]
Appearance White to light yellow crystalline powder[3]
Melting Point 70-74 °C[1][4]
Boiling Point 221.3 ± 40.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 87.7 ± 27.3 °C[1]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[1]
Solubility Soluble in common organic solvents such as ethanol and dichloromethane.[7]

Applications in Research and Industry

The unique structure of 4-(Trifluoromethyl)pyridin-2-amine makes it a versatile intermediate in several high-value applications.

Pharmaceutical Synthesis

This compound is a critical intermediate in the development of novel therapeutics. The trifluoromethyl group is known to enhance the potency and metabolic stability of drug molecules.[1] It is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy.[1]

Agrochemical Development

In the agrochemical sector, it serves as a precursor for highly effective pesticides, fungicides, and bactericides.[7] Its structure can be modified to create products that precisely target pests and pathogens while minimizing environmental impact.[7]

Organic Synthesis

As a fluorinated building block, it is widely used in organic synthesis.[3] The presence of both an amino group, which can undergo reactions like acylation and alkylation, and the electron-withdrawing trifluoromethyl group allows for a diverse range of chemical transformations.[1]

Key Application Areas of 4-(Trifluoromethyl)pyridin-2-amine A 4-(Trifluoromethyl)pyridin-2-amine B Pharmaceuticals A->B C Agrochemicals A->C D Organic Synthesis A->D B1 Kinase Inhibitors (Cancer Therapy) B->B1 C1 Pesticides & Fungicides C->C1 D1 Fluorinated Building Block D->D1

Caption: Logical workflow of the primary applications.

Experimental Protocols for Synthesis

Several methods for the synthesis of 4-(Trifluoromethyl)pyridin-2-amine have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-Fluoro-4-(trifluoromethyl)pyridine

This method involves the reaction of a fluorinated pyridine precursor with an amine source.

  • Reactants : 2-Fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide (NaOH), water (H2O), and dimethyl sulfoxide (DMSO).[5][8]

  • Procedure : The synthesis is achieved through the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine and acetamidine hydrochloride in the presence of NaOH and water, using DMSO as the solvent.[5][8] Specific reaction conditions such as temperature and duration must be optimized for yield and purity.

Two-Step Synthesis from 2,6-Dichloro-4-trifluoromethylpyridine

A patented method describes a two-step process involving amination followed by dehalogenation.[9]

  • Step 1: Amination

    • Reactants : 2,6-Dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 28% ammonia water, and a hydrophilic ether solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-Me-THF)).[9]

    • Protocol :

      • Charge an autoclave (200 mL) with 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of the chosen ether solvent.[9]

      • Heat the mixture to 150 °C with stirring. The preferred reaction temperature range is 130 to 160 °C.[9]

      • Maintain the reaction for approximately 6 hours. The preferred reaction time is between 4 to 7 hours.[9]

      • After the reaction, cool the autoclave to 30-40 °C. The resulting product is 2-amino-6-chloro-4-trifluoromethylpyridine.[9]

  • Step 2: Dehalogenation

    • Reactants : Product from Step 1, 5% Palladium on Carbon (Pd/C) catalyst, and hydrogen (H2) gas.[9]

    • Protocol :

      • To the cooled reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet, 0.076 mmoles).[9]

      • Fill the reactor with hydrogen gas up to a pressure of 1.6-2.0 MPa.[9]

      • Heat the mixture to 100 °C with stirring to initiate the dehalogenation reaction.[9]

      • After approximately 3 hours, cool the reactor to 30-40 °C.[9]

      • Filter the mixture through Celite to remove the catalyst. Water is added to the filtrate, and the separated organic layer containing the final product, 2-amino-4-trifluoromethylpyridine, is collected.[9]

Two-Step Synthesis Pathway R1 2,6-Dichloro-4- trifluoromethylpyridine S1 Step 1: Amination (150°C, 6h) R1->S1 R2 Ammonia Water + Hydrophilic Ether R2->S1 R3 5% Pd/C + H₂ Gas S2 Step 2: Dehalogenation (100°C, 3h) R3->S2 I1 2-Amino-6-chloro-4- trifluoromethylpyridine S1->I1 P1 4-(Trifluoromethyl)pyridin-2-amine (Final Product) S2->P1 I1->S2

Caption: Experimental workflow for the two-step synthesis.

References

Methodological & Application

synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-fluoro-4-trifluoromethyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, a key building block in the development of pharmaceuticals and agrochemicals. The primary method described is the nucleophilic aromatic substitution of a halogenated precursor, 2-fluoro-4-(trifluoromethyl)pyridine, with ammonia. A validated protocol using the analogous 2-chloro-4-(trifluoromethyl)pyridine is presented as a reference, along with a recommended procedure for the more reactive fluoro-substrate.

Introduction

This compound is a critical intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target compounds. This document outlines a robust and scalable method for its synthesis via nucleophilic aromatic substitution.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing trifluoromethyl group at the 4-position and the ring nitrogen activate the pyridine ring towards nucleophilic attack at the 2-position. Ammonia, acting as the nucleophile, displaces the halogen (fluorine or chlorine) to form the desired 2-amino product. Due to the higher electronegativity of fluorine, 2-fluoro-4-(trifluoromethyl)pyridine is expected to be more reactive than its chloro-analogue.[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine (Validated Method)

This protocol is based on a validated procedure and serves as a reliable reference for the synthesis.[2][3]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia

  • Deionized water

  • A suitable high-pressure autoclave

Procedure:

  • Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[2][3]

  • Seal the autoclave and heat the mixture to 180°C with stirring. The internal pressure will be approximately 20 atm.[2][3]

  • Maintain the reaction at this temperature for 10 hours.[2][3]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Vent any residual pressure and open the autoclave in a well-ventilated fume hood.

  • The resulting crystalline product is collected by filtration.

  • Wash the crystals with deionized water.

  • Dry the product under vacuum to obtain this compound.[2][3]

Protocol 2: Recommended Synthesis from 2-Fluoro-4-(trifluoromethyl)pyridine

This recommended protocol is adapted from the validated method for the chloro-analogue, taking into account the higher reactivity of the fluoro-substrate. Milder reaction conditions may be sufficient.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia

  • Deionized water

  • A suitable high-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 2-fluoro-4-(trifluoromethyl)pyridine with a stoichiometric excess of 28% aqueous ammonia.

  • Seal the autoclave and heat the mixture to a temperature in the range of 150-180°C with constant stirring. It is advisable to start at the lower end of the temperature range and monitor the reaction progress.

  • Maintain the reaction at the set temperature for 4-10 hours. The reaction time is expected to be shorter than for the chloro-analogue.

  • Upon completion, cool the autoclave to room temperature and carefully vent the pressure.

  • Collect the precipitated solid by filtration.

  • Wash the solid with deionized water to remove any residual ammonia and salts.

  • Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes the key quantitative data from the validated synthesis using 2-chloro-4-(trifluoromethyl)pyridine.

ParameterValueReference
Starting Material2-Chloro-4-(trifluoromethyl)pyridine[2][3]
Reagent28% Aqueous Ammonia[2][3]
Temperature180°C[2][3]
Reaction Time10 hours[2][3]
Pressure~20 atm[2][3]
ProductThis compound[2][3]
Yield~70%[2]
Melting Point69-70°C[2][3]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow start Start charge_autoclave Charge Autoclave with 2-Fluoro-4-(trifluoromethyl)pyridine and Aqueous Ammonia start->charge_autoclave seal_heat Seal and Heat Autoclave (150-180°C, 4-10h) charge_autoclave->seal_heat cool_vent Cool to Room Temperature and Vent Pressure seal_heat->cool_vent filtration Filter the Reaction Mixture cool_vent->filtration wash Wash Solid with Deionized Water filtration->wash dry Dry the Product Under Vacuum wash->dry end Obtain Pure This compound dry->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • This reaction should be carried out by trained personnel in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aqueous ammonia is corrosive and has a pungent odor; handle with care.

Conclusion

The synthesis of this compound from 2-fluoro-4-(trifluoromethyl)pyridine is a straightforward and efficient process utilizing nucleophilic aromatic substitution. The provided protocols offer a validated method and a recommended adaptation for the fluoro-precursor, enabling researchers to reliably produce this valuable synthetic intermediate. The higher reactivity of the fluoro-substituted starting material may allow for milder reaction conditions, potentially improving the overall efficiency and safety of the synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Amino-4-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic utility of the amino functionality. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive starting point for reaction development and optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely adopted palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, provides a robust method for the synthesis of biaryls and other conjugated systems. This compound can be employed in Suzuki coupling reactions in two primary ways: as the halide component (e.g., 2-Amino-4-bromo-X-(trifluoromethyl)pyridine) or as the organoboron component (e.g., this compound-X-boronic acid/ester).

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, while the amino group can act as a coordinating ligand to the palladium catalyst, potentially inhibiting the reaction. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and purity. In some cases, protection of the amino group may be necessary to achieve optimal results.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar trifluoromethyl- and amino-substituted pyridines. This data, derived from analogous reactions, can serve as a valuable reference for the optimization of couplings involving this compound.

Table 1: Suzuki Coupling of Bromo-pyridines with Arylboronic Acids

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-Bromo-5-(trifluoromethyl)pyridin-2-amine(1-methyl-1H-pyrazol-4-yl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃1,4-Dioxane/H₂O10085
24-Bromo-2,6-bis(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100High
35-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
4N-(4-Bromopyridin-2-yl)acetamideArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90Good
5N-(4-Bromopyridin-2-yl)acetamideArylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF80Good

Table 2: Suzuki Coupling of Pyridylboronates with Aryl Halides

EntryPyridylboronateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10095
22,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester3,5-Bis(trifluoromethyl)bromobenzenePd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10082
3Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ (2-3)Phosphite Ligand (3-4.5)KFDioxane11082[1]
4Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ (2-3)Phosphite Ligand (3-4.5)K₃PO₄Dioxane11074[1]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes the coupling of a bromo-substituted this compound with an arylboronic acid. Protocol 2 outlines the coupling of a this compound boronic acid pinacol ester with an aryl bromide.

Protocol 1: Suzuki Coupling of 2-Amino-4-bromo-X-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol is adapted from procedures for similar amino- and trifluoromethyl-substituted bromopyridines.

Materials:

  • 2-Amino-4-bromo-X-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromo-X-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki Coupling of this compound-X-boronic Acid Pinacol Ester with an Aryl Bromide

This protocol is based on the successful coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl bromides.

Materials:

  • This compound-X-boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine the aryl bromide (1.0 equiv), this compound-X-boronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime [Ar'-B(OR)2(Base)]- Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (Halopyridine) Boronic Ar'-B(OR)2 (Boronic Acid/Ester) Boronate [Ar'-B(OR)2(Base)]- Boronic->Boronate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Add Halopyridine - Add Boronic Acid/Ester - Add Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heat and Stir (e.g., 80-110 °C, 12-24h) reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Application of 2-Amino-4-(trifluoromethyl)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-4-(trifluoromethyl)pyridine as a key intermediate in the synthesis of novel agrochemicals. The presence of both a reactive amino group and an electron-withdrawing trifluoromethyl group on the pyridine scaffold makes this compound a versatile building block for creating potent insecticides and other crop protection agents.

Introduction

This compound is a critical starting material in the agrochemical industry for the synthesis of high-efficiency pesticides and fungicides.[1] Its unique chemical structure, featuring a nucleophilic amino group and a lipophilic trifluoromethyl moiety, allows for a wide range of chemical transformations to produce molecules with significant biological activity.[1] The trifluoromethyl group, in particular, is known to enhance the efficacy, metabolic stability, and target-binding affinity of agrochemical compounds. This document outlines the synthesis of two distinct classes of potential agrochemicals originating from this compound: an insecticidal benzoylphenylurea and a fungicidal N-pyridyl benzamide.

Application Note 1: Synthesis of an Insecticidal Benzoylphenylurea Derivative

One of the primary applications of this compound is in the synthesis of benzoylphenylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3][4][5] The resulting disruption of the molting process is lethal to insect larvae.[1][2]

A prime example is the synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea, a potent insecticidal compound.

Experimental Protocol: Synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea

Materials:

  • This compound

  • 2,6-difluorobenzoyl isocyanate

  • Dioxane (anhydrous)

  • Water

  • Standard laboratory glassware and stirring apparatus

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 0.50 g of this compound in 7 mL of anhydrous dioxane.

  • In a separate vessel, prepare a solution of 0.56 g of 2,6-difluorobenzoyl isocyanate in 7 mL of anhydrous dioxane.

  • Slowly add the 2,6-difluorobenzoyl isocyanate solution dropwise to the stirred solution of this compound at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 15 hours.[6]

  • Upon completion of the reaction, pour the mixture into approximately 100 mL of water to precipitate the product.[6]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water to remove any residual dioxane and unreacted starting materials.

  • Dry the purified product, N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea, to a constant weight.

Data Presentation
ProductStarting MaterialReagentSolventReaction TimeYieldMelting Point
N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)ureaThis compound2,6-difluorobenzoyl isocyanateDioxane~15 hours~87% (1.0 g)167-169°C

Table 1: Summary of the synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea. The yield is calculated based on the provided masses in the source patent.[6]

Mode of Action: Chitin Synthesis Inhibition

Benzoylphenylurea insecticides, including the synthesized N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea, function by inhibiting the enzyme chitin synthase.[1][3] This enzyme is essential for the polymerization of N-acetylglucosamine into chitin, a major component of the insect's exoskeleton.[3] By blocking this process, the insect is unable to form a new cuticle, leading to a failure in molting and subsequent death.[5] This mode of action is highly selective for arthropods, as vertebrates do not possess chitin.

Chitin_Synthesis_Inhibition Mode of Action of Benzoylphenylurea Insecticides UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Polymerization Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting BPU N-(2,6-difluorobenzoyl)-N'- (4-trifluoromethyl-2-pyridyl)urea BPU->Chitin_Synthase Inhibits

Caption: Inhibition of Chitin Synthesis by Benzoylphenylurea Insecticides.

Application Note 2: Synthesis of a Fungicidal N-Pyridyl Benzamide Derivative

The amino group of this compound can also be acylated to form amide derivatives, a class of compounds known to exhibit fungicidal properties. The synthesis of N-(4-(trifluoromethyl)pyridin-2-yl)benzamide serves as a representative example of this application.

Experimental Protocol: Synthesis of N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (as a base and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of dichloromethane and 50 mL of water.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-(trifluoromethyl)pyridin-2-yl)benzamide.

Data Presentation
ProductStarting MaterialReagentBase/SolventReaction TimePurification
N-(4-(trifluoromethyl)pyridin-2-yl)benzamideThis compoundBenzoyl chloridePyridine12 hoursColumn Chromatography

Table 2: General synthetic protocol for N-(4-(trifluoromethyl)pyridin-2-yl)benzamide.

Logical Workflow for Synthesis

Synthesis_Workflow General Workflow for N-Pyridyl Benzamide Synthesis Start Start: this compound + Benzoyl chloride Reaction Reaction in Pyridine (Base/Solvent) Room Temperature, 12h Start->Reaction Workup Aqueous Workup: DCM Extraction, NaHCO3 wash, Brine wash Reaction->Workup Drying Drying (MgSO4) and Concentration Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Product Final Product: N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Purification->Product

Caption: Synthetic workflow for N-(4-(trifluoromethyl)pyridin-2-yl)benzamide.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of agrochemicals. The protocols detailed in this document for the preparation of an insecticidal benzoylphenylurea and a fungicidal N-pyridyl benzamide highlight its utility. The presence of the trifluoromethyl group is anticipated to confer enhanced biological activity to the resulting compounds, making this starting material a continued focus for the development of next-generation crop protection agents. Researchers are encouraged to adapt and modify these protocols to explore novel derivatives with improved efficacy and desirable environmental profiles.

References

Application Notes and Protocols for N-acylation of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated pyridines are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an acyl group to an aminopyridine scaffold can significantly alter its physicochemical properties, influencing its solubility, stability, and interaction with biological targets. 2-Amino-4-(trifluoromethyl)pyridine is a valuable building block in this context, with the electron-withdrawing trifluoromethyl group impacting the reactivity of the amine. This document provides a detailed protocol for the N-acylation of this compound, covering common acylating agents and catalytic systems.

Core Concepts and Signaling Pathways

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amino group is somewhat diminished by the electron-withdrawing trifluoromethyl group on the pyridine ring. Therefore, the use of a catalyst or more reactive acylating agents is often beneficial.

A common catalytic approach involves the use of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, first reacting with the acylating agent to form a highly reactive acylpyridinium intermediate. This intermediate is then more readily attacked by the less nucleophilic this compound to form the desired N-acylated product.

Acylation_Mechanism cluster_0 Catalytic Cycle with DMAP AcylatingAgent Acylating Agent (e.g., Acyl Halide, Anhydride) Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP Product N-Acylated Product Acylpyridinium->Product + this compound LeavingGroup Leaving Group Acylpyridinium->LeavingGroup Aminopyridine This compound RegeneratedDMAP DMAP (Regenerated) Product->RegeneratedDMAP - DMAP

Caption: Catalytic cycle for DMAP-catalyzed N-acylation.

Experimental Protocols

This section details two common protocols for the N-acylation of this compound using either an acyl chloride or an anhydride as the acylating agent.

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents suitable for less nucleophilic amines.[1] A base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Protocol 2: N-Acylation using Anhydrides with DMAP Catalysis

Acid anhydrides are less reactive than acyl chlorides and often require a catalyst for the acylation of electron-deficient amines.[2][3][4] 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[5][6]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 - 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and DMAP (0.05 - 0.1 eq) in anhydrous DCM or acetonitrile.

  • Add the acid anhydride (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental_Workflow cluster_workflow General N-Acylation Workflow Start Start: Dissolve Aminopyridine and Base/Catalyst AddAcylatingAgent Add Acylating Agent (Acyl Halide or Anhydride) at 0°C to RT Start->AddAcylatingAgent Reaction Stir at Room Temperature (Monitor by TLC) AddAcylatingAgent->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: N-Acylated Pyridine Purification->Product

Caption: Generalized experimental workflow for N-acylation.

Data Presentation

The following table summarizes representative reaction conditions for the N-acylation of aminopyridines, which can be adapted for this compound. Note that yields are highly dependent on the specific substrate and acylating agent used.

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridineDCM0 to RT2-1285-95
Benzoyl ChlorideTriethylamineTHF0 to RT4-2480-90
Acetic AnhydrideDMAP (cat.)DCMRT12-4875-90
Propionic AnhydrideDMAP (cat.)AcetonitrileRT12-4870-85

Safety Precautions

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine and triethylamine are flammable and have strong odors. Use in a well-ventilated area.

  • DMAP is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagents.

References

Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a nucleophilic amino group and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, render it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the amino group provides a convenient handle for various chemical transformations.

These application notes provide an overview of the use of this compound as a key intermediate in the synthesis of targeted therapies, specifically focusing on its application in the development of a PI3K/mTOR inhibitor, Bimiralisib, and a class of Werner syndrome helicase (WRN) inhibitors with potential in cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic routes and relevant biological pathways are presented to facilitate research and development in this area.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number106447-97-6N/A
Molecular FormulaC₆H₅F₃N₂N/A
Molecular Weight162.11 g/mol N/A
Melting Point70-74 °C[1]
Boiling Point221.3±40.0 °C at 760 mmHg[1]
Density1.4±0.1 g/cm³[1]
Flash Point87.7±27.3 °C[1]
Table 2: Biological Activity of Pharmaceutical Agents Synthesized from this compound Derivatives
CompoundTarget(s)Key Biological ActivityIC₅₀ ValuesReference
Bimiralisib (PQR309) PI3K/mTORInhibition of cancer cell proliferationPI3Kα: 33 nM, mTOR: 89 nM[2]
Werner Helicase Inhibitor (Compound 11g) WRN HelicaseAntiproliferative activity in MSI-H cancer cellsHCT116: 1.52 µM, LNCaP: 1.72 µM[3]

Experimental Protocols

Protocol 1: Synthesis of Bimiralisib (PQR309), a PI3K/mTOR Inhibitor

This protocol details the final key step in the synthesis of Bimiralisib, a potent PI3K/mTOR inhibitor, utilizing a Suzuki cross-coupling reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine C Bimiralisib (PQR309) A->C Suzuki Coupling B This compound-5-boronic acid pinacol ester B->C

Caption: Synthesis of Bimiralisib via Suzuki Coupling.

Materials:

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • This compound-5-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), this compound-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Purge the vessel with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate (0.02 eq).

  • Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.

Expected Yield: Moderate to good yields (typically 60-80%) are expected for this type of coupling reaction.

Protocol 2: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine-based Werner Helicase Inhibitor

This protocol describes a general procedure for the synthesis of N-aryl-2-(4-(trifluoromethyl)pyridin-2-ylamino)pyrimidine-4-carboxamides, a class of Werner helicase inhibitors.

Reaction Scheme:

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Amide Formation A This compound C Ethyl 2-((4-(trifluoromethyl)pyridin-2-yl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate A->C DIPEA, NMP, 120 °C B Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate B->C E Final WRN Inhibitor C->E LDA, THF, -78 °C to rt D Substituted Aniline D->E

Caption: Two-step synthesis of a WRN helicase inhibitor.

Materials:

  • This compound

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium diisopropylamide (LDA) solution

  • Substituted aniline

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents

Procedure:

Step 1: Synthesis of Ethyl 2-((4-(trifluoromethyl)pyridin-2-yl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • In a reaction flask, dissolve this compound (1.0 eq) and ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.1 eq) in NMP.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction to 120 °C and stir for 12-16 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the intermediate ester.

Step 2: Synthesis of the Final Werner Helicase Inhibitor

  • Dissolve the ethyl ester intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (2.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Expected Yield: Yields for each step can vary depending on the specific substrates used but are generally in the moderate range.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/AKT/mTOR Signaling Pathway Inhibition by Bimiralisib

Bimiralisib exerts its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Promotes Bimiralisib Bimiralisib Bimiralisib->PI3K Inhibits Bimiralisib->mTORC1 Inhibits G cluster_normal Normal Cell / MSS Cancer Cell cluster_msi MSI-H Cancer Cell DNA_Damage1 DNA Damage WRN1 WRN Helicase DNA_Damage1->WRN1 Recruits Repair1 DNA Repair WRN1->Repair1 Mediates Survival1 Cell Survival Repair1->Survival1 DNA_Damage2 DNA Damage WRN2 WRN Helicase DNA_Damage2->WRN2 Recruits Apoptosis Cell Death (Apoptosis) WRN2->Apoptosis Leads to WRN_Inhibitor WRN Inhibitor WRN_Inhibitor->WRN2 Inhibits G Reaction Reaction Setup (Inert Atmosphere) Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Application Notes and Protocols: 2-Amino-4-(trifluoromethyl)pyridine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel antiviral compounds. The presence of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and overall efficacy of the resulting molecules. This document provides detailed application notes and protocols for the synthesis of antiviral agents derived from this compound, focusing on compounds with demonstrated activity against plant and human viruses.

Trifluoromethyl Pyridine Piperazine Derivatives with Anti-Plant Virus Activity

Derivatives of this compound incorporating a piperazine moiety have shown significant efficacy against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds are believed to act as plant activators, inducing systemic acquired resistance.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine (Intermediate 1)

A general synthesis method involves the nucleophilic substitution of a halogenated pyridine with piperazine. While a detailed, step-by-step protocol from a specific publication's supplementary information is not available, a representative procedure is as follows:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dioxane, add piperazine (2.0-3.0 eq).

  • The reaction mixture is heated to reflux (typically 80-120 °C) for several hours (4-24 h) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-(trifluoromethyl)pyridin-2-yl)piperazine.

Protocol 2: Synthesis of Final Trifluoromethyl Pyridine Piperazine Derivatives (e.g., Compound A16)

The synthesis of the final products involves the N-alkylation or N-acylation of the intermediate piperazine derivative.

  • To a solution of 1-(4-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq) in a solvent like acetonitrile or DMF, add the desired alkylating or acylating agent (e.g., 2-chloro-4-fluorobenzyl chloride for compound A16) (1.1 eq).

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for a period of 2-12 hours, with progress monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the final trifluoromethyl pyridine piperazine derivative.

Antiviral Activity Data

The antiviral activities of synthesized trifluoromethyl pyridine piperazine derivatives against TMV and CMV are summarized in the table below.[1]

CompoundVirusCurative Activity EC₅₀ (µg/mL)Protective Activity EC₅₀ (µg/mL)Inactivation Activity EC₅₀ (µg/mL)
A2 TMV112.3--
A3 TMV-20.2-
A10 TMV--54.5
A16 TMV107.818.4-
A16 CMV-347.8-
Ningnanmycin (Control) TMV-50.238.0
Ningnanmycin (Control) CMV-359.6-

EC₅₀: The concentration of a drug that gives half-maximal response. A hyphen (-) indicates data not reported.

Mechanism of Action: Plant Defense Activation

These compounds are proposed to enhance plant immunity by activating defense-related enzyme pathways.

Plant_Defense_Activation Compound_A16 Trifluoromethyl Pyridine Piperazine Derivative (A16) Plant_Cell Plant Cell Compound_A16->Plant_Cell Induces Defense_Enzymes Defense Enzymes (SOD, PPO, PAL) Plant_Cell->Defense_Enzymes Activates Phenylpropanoid_Pathway Phenylpropanoid Biosynthesis Pathway Plant_Cell->Phenylpropanoid_Pathway Triggers SAR Systemic Acquired Resistance (SAR) Defense_Enzymes->SAR Phenylpropanoid_Pathway->SAR Antiviral_State Enhanced Antiviral State SAR->Antiviral_State

Plant Defense Activation Pathway

Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety with Anti-TMV Activity

Acylurea derivatives synthesized from this compound have also demonstrated potent activity against Tobacco Mosaic Virus (TMV).

Experimental Protocols

Protocol 3: General Synthesis of Acylurea Derivatives

The synthesis typically involves the reaction of an isocyanate derived from this compound with an appropriate carboxylic acid or its derivative.

  • Formation of the Isocyanate: this compound is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent like toluene or dichloromethane in the presence of a base (e.g., triethylamine) to form 2-isocyanato-4-(trifluoromethyl)pyridine.

  • Acylurea Formation: The in-situ generated isocyanate is then reacted with a substituted anthranilic diamide or a similar amine-containing molecule in a suitable solvent. The reaction is typically carried out at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Antiviral Activity Data

The antiviral activities of synthesized acylurea derivatives against TMV are presented below.[2][3][4]

CompoundVirusCurative Activity EC₅₀ (µg/mL)Inactivation Activity EC₅₀ (µg/mL)
7x TMV211.8-
7ab TMV-36.1
Ningnanmycin (Control) TMV389.823.2

EC₅₀: The concentration of a drug that gives half-maximal response. A hyphen (-) indicates data not reported.

Mechanism of Action: Inhibition of TMV Self-Assembly

These acylurea derivatives are believed to exert their antiviral effect by targeting the Tobacco Mosaic Virus Coat Protein (TMV CP), thereby inhibiting the self-assembly of the virus particles.

TMV_Self_Assembly_Inhibition cluster_virus TMV Life Cycle TMV_RNA TMV RNA Self_Assembly Self-Assembly TMV_RNA->Self_Assembly TMV_CP TMV Coat Protein (CP) TMV_CP->Self_Assembly Virion Intact Virion Self_Assembly->Virion Acylurea Acylurea Derivative (e.g., 7x) Acylurea->Inhibition Inhibition->Self_Assembly Inhibits HIV_RT_Inhibition cluster_hiv HIV Replication Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Pyridinone Pyridinone Derivative NNIBP NNRTI Binding Pocket (Allosteric Site) Pyridinone->NNIBP Binds to Pyridinone->Inhibition NNIBP->RT Inhibition->RT Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and remediation.

Q1: My final product shows a lower melting point than expected and appears discolored. What are the potential impurities?

A low or broad melting point, along with discoloration (typically yellowish to brownish), suggests the presence of impurities.[1][2] The most common impurities in the synthesis of this compound arise from incomplete reactions, side reactions, or residual starting materials.

Common Impurities:

  • Unreacted Starting Material: 2-Chloro-4-(trifluoromethyl)pyridine is a common impurity if the amination reaction does not go to completion.

  • Hydrolysis Product: 2-Hydroxy-4-(trifluoromethyl)pyridine can form if water is present in the reaction mixture, leading to the hydrolysis of the starting material.

  • Over-amination Product: If the synthesis starts from a di-halogenated precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine, 2,6-diamino-4-(trifluoromethyl)pyridine can be a potential byproduct.[3]

  • Isomeric Impurities: The presence of other constitutional isomers of aminotrifluoromethylpyridine is possible if the synthesis of the starting material is not highly regioselective.

  • Multi-chlorinated Species: Byproducts from the chlorination process of the pyridine ring to produce the starting material may persist and lead to related impurities.[2]

Q2: How can I identify the specific impurities in my product?

Standard analytical techniques are employed to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) and UV detection is commonly used.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve chromatographic performance.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information to help identify impurities, especially when compared to the spectra of the pure product and potential byproducts.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to provide molecular weight information of unknown impurities, aiding in their identification.[7]

Q3: What are the best methods to purify crude this compound?

Several purification techniques can be employed, often in combination, to achieve high purity.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Distillation: Given its defined boiling point, distillation can be used for purification.[1] A patent for a similar compound, 3-amino-5-trifluoromethylpyridine, mentions normal distillation for purification.[8]

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic organic impurities. The process involves:

    • Dissolving the crude product in a suitable organic solvent.

    • Extracting with a dilute aqueous acid (e.g., HCl) to form the water-soluble pyridinium salt.

    • Separating the aqueous layer containing the product salt from the organic layer containing non-basic impurities.

    • Treating the aqueous layer with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent or isolated by filtration if it precipitates. A similar method has been described for the purification of 2-amino-4-methylpyridine.[9]

  • Washing: Washing the crude solid with water or a suitable organic solvent can remove highly soluble or insoluble impurities.[3][10]

Frequently Asked Questions (FAQs)

Q4: What are the critical reaction parameters to control during the amination of 2-Chloro-4-(trifluoromethyl)pyridine to minimize impurity formation?

Controlling reaction conditions is crucial for a successful and clean synthesis.

  • Temperature and Pressure: The amination reaction is typically carried out at elevated temperatures and pressures in a sealed reactor (autoclave).[8][10] Careful control of these parameters is necessary to drive the reaction to completion without promoting side reactions.

  • Ammonia Source and Concentration: The type of ammonia source (e.g., aqueous ammonia, ammonia gas) and its concentration can significantly impact the reaction rate and purity of the product.[1] An excess of ammonia is typically used to favor the desired amination.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome.[1]

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is important to determine the optimal reaction time to maximize product yield and minimize byproduct formation.

Q5: My reaction with 2,6-dichloro-4-(trifluoromethyl)pyridine is producing a significant amount of 2,6-diamino-4-(trifluoromethyl)pyridine. How can I favor the formation of the mono-amino product?

When starting with a di-substituted precursor, selective mono-amination can be challenging.

  • Stoichiometry: Carefully controlling the stoichiometry of ammonia can help favor mono-substitution. Using a limited amount of the aminating agent can reduce the formation of the di-amino byproduct.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor mono-amination.

  • Alternative Routes: If selective mono-amination proves difficult, an alternative synthetic route starting from a mono-chloro precursor might be more efficient.

Data Presentation

Table 1: Physical Properties of this compound and Key Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₆H₅F₃N₂162.1170-74221.3 ± 40.0 @ 760 mmHg
2-Chloro-4-(trifluoromethyl)pyridineC₆H₃ClF₃N181.54N/A146-147
2-Hydroxy-4-(trifluoromethyl)pyridineC₆H₄F₃NO163.10N/AN/A

Data compiled from various sources.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure.[8][10]

  • Reaction Setup: In a 200-mL autoclave, charge 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.

  • Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Isolation: The resulting crystals are collected, washed with water, and dried to yield 2-amino-4-trifluoromethylpyridine.

Protocol 2: Purification by Acid-Base Extraction

This is a general protocol for the purification of a basic amine.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The amine will move to the aqueous phase as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate out or form an oily layer.

  • Final Extraction/Isolation: Extract the purified amine with an organic solvent. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Pathway 2-Chloro-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine This compound This compound 2-Chloro-4-(trifluoromethyl)pyridine->this compound High T, High P Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Incomplete Reaction 2-Chloro-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine This compound This compound 2-Chloro-4-(trifluoromethyl)pyridine->this compound + NH3 Unreacted_Starting_Material Unreacted Starting Material 2-Chloro-4-(trifluoromethyl)pyridine->Unreacted_Starting_Material Incomplete Reaction Hydrolysis_Product 2-Hydroxy-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine->Hydrolysis_Product + H2O (hydrolysis)

Caption: Common impurity formation pathways.

Troubleshooting_Workflow start Impure Product Detected analytical_chem Identify Impurities (HPLC, GC-MS) start->analytical_chem unreacted_sm High Unreacted Starting Material? analytical_chem->unreacted_sm hydrolysis Hydrolysis Product Present? analytical_chem->hydrolysis other_impurities Other Impurities Present? analytical_chem->other_impurities optimize_reaction Optimize Reaction: - Increase reaction time/temp - Increase NH3 equivalent unreacted_sm->optimize_reaction Yes purify Purify Product: - Recrystallization - Acid-Base Extraction - Distillation unreacted_sm->purify No dry_reagents Ensure Anhydrous Conditions: - Dry solvent - Use anhydrous NH3 hydrolysis->dry_reagents Yes hydrolysis->purify No other_impurities->purify Yes end Pure Product optimize_reaction->end dry_reagents->end purify->end

Caption: Troubleshooting workflow for impurity issues.

References

optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are halogenated pyridines, such as 2-chloro-4-(trifluoromethyl)pyridine or 2,6-dichloro-4-(trifluoromethyl)pyridine. The synthesis primarily involves the amination of these precursors.

Q2: What are the typical reaction conditions for the amination of 2-chloro-4-(trifluoromethyl)pyridine?

Typical conditions involve reacting 2-chloro-4-(trifluoromethyl)pyridine with an ammonia source, such as aqueous ammonia, in an autoclave at elevated temperatures and pressures. Reaction temperatures can range from 150°C to 180°C, with reaction times of 5 to 10 hours.[1][2]

Q3: Can I use a palladium-catalyzed cross-coupling reaction for this synthesis?

Yes, the Buchwald-Hartwig amination is a powerful method for forming the C-N bond in this synthesis.[3] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. This can be an effective strategy for optimizing the reaction under milder conditions.

Q4: What is the two-step synthesis method starting from 2,6-dichloro-4-(trifluoromethyl)pyridine?

This method involves two main steps:

  • Selective Amination: 2,6-dichloro-4-(trifluoromethyl)pyridine is first reacted with ammonia to selectively replace one of the chlorine atoms, forming 2-amino-6-chloro-4-(trifluoromethyl)pyridine.[4]

  • Dehalogenation: The remaining chlorine atom is then removed via a dehalogenation reaction, typically using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, to yield the final product.[4][5]

Q5: What are some of the key challenges in synthesizing this compound?

Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion.[6] The reaction conditions, such as temperature, pressure, and choice of catalyst, need to be carefully controlled.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Poor quality of starting materials.- Increase reaction time or temperature within the recommended range.[1][4] - Ensure the autoclave is properly sealed to maintain pressure. - Use fresh catalyst and ensure proper handling. For Buchwald-Hartwig amination, consider using more robust ligands.[3] - Verify the purity of starting materials using appropriate analytical techniques.
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate mixing. - Insufficient amount of ammonia.- Extend the reaction time or cautiously increase the temperature. - Ensure efficient stirring throughout the reaction. - Use a sufficient excess of the aminating agent.[2]
Formation of Impurities (e.g., side products) - Reaction temperature is too high, leading to side reactions. - Presence of impurities in the starting material. - Non-selective reaction in the case of di-substituted pyridines.- Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. - Purify the starting materials before use. - For the two-step synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine, carefully control the stoichiometry of ammonia in the first step to favor mono-amination.[4]
Difficulty in Product Isolation and Purification - The product is soluble in the reaction mixture. - Formation of emulsions during workup. - Co-crystallization with impurities.- After the reaction, cool the mixture to induce crystallization and filter the product.[1][2] - Use appropriate extraction and washing steps. For example, after extraction with an organic solvent, wash with brine to break emulsions.[4] - Recrystallize the crude product from a suitable solvent system to improve purity.

Reaction Condition Optimization

The following tables summarize quantitative data from various synthetic protocols for this compound.

Table 1: Amination of 2-Chloro-4-(trifluoromethyl)pyridine

Parameter Condition 1 Condition 2
Starting Material 2-chloro-4-trifluoromethylpyridine2-chloro-4-trifluoromethylpyridine
Ammonia Source 28% aqueous ammonia40% aqueous ammonia
Temperature 180°C[1][2]150°C[1]
Reaction Time 10 hours[1][2]5 hours[1]
Pressure ~20 atm[1][2]~26 atm[1]
Solvent AqueousAqueous
Yield Not explicitly stated, but product was obtainedNot explicitly stated, but product was obtained

Table 2: Two-Step Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

Step Parameter Condition
1. Amination Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine[4][5]
Ammonia Source 28% aqueous ammonia[4][5]
Solvent Tetrahydrofuran (THF)[4][5]
Temperature 150°C[4][5]
Reaction Time 6 hours[4][5]
2. Dehalogenation Catalyst 5% Pd/C[4][5]
Hydrogen Source H₂ gas[4][5]
Pressure 2.0 MPa[4][5]
Temperature 100°C[4][5]
Reaction Time 3 hours[4][5]
Overall Yield 71.9%[4][5]

Experimental Protocols

Protocol 1: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine

  • Charging the Autoclave: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[1][2]

  • Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[1][2]

  • Workup: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash them with water, and dry to obtain this compound.[1][2]

Protocol 2: Two-Step Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

Step 1: Amination

  • Charging the Autoclave: In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of THF.[4][5]

  • Reaction: Heat the mixture to 150°C with stirring for approximately 6 hours.[4][5]

  • Cooling: After the reaction, cool the autoclave to 30-40°C.[4][5]

Step 2: Dehalogenation 4. Catalyst Addition: To the cooled reaction mixture, add 300 mg of 5% Pd/C (54% wet).[4][5] 5. Hydrogenation: Pressurize the autoclave with hydrogen gas up to 2.0 MPa and heat to 100°C with stirring for about 3 hours.[4][5] 6. Workup: Cool the reactor to 30-40°C and filter the mixture through Celite. 7. Extraction: Add water to the filtrate and extract three times with ethyl acetate. Wash the combined organic layers with saturated saline and dry over sodium sulfate. 8. Purification: Concentrate the organic layer under reduced pressure. Add n-hexane and concentrate again. Add n-hexane to the deposited crystals, stir under ice cooling for about 60 minutes, and filter the crystals. Wash the obtained crystals with ice-cooled n-hexane three times and dry under reduced pressure to yield this compound.[4][5]

Visualized Workflows

Synthesis_Workflows cluster_direct Direct Amination Workflow cluster_two_step Two-Step Synthesis Workflow start1 Start: 2-Chloro-4-(trifluoromethyl)pyridine process1 React with aq. NH3 in Autoclave (180°C, 10h) start1->process1 workup1 Cool, Filter, Wash with Water, Dry process1->workup1 end1 Product: this compound workup1->end1 start2 Start: 2,6-Dichloro-4- (trifluoromethyl)pyridine process2a Amination with aq. NH3/THF (150°C, 6h) start2->process2a intermediate Intermediate: 2-Amino-6-chloro-4- (trifluoromethyl)pyridine process2a->intermediate process2b Dehalogenation (H2, Pd/C, 100°C, 3h) intermediate->process2b workup2 Filter, Extract, Purify process2b->workup2 end2 Product: this compound workup2->end2

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents & Catalyst cluster_impurities Impurity Formation start Low Yield or Incomplete Reaction q1 Is Temperature/Pressure Optimal? start->q1 q2 Is Reaction Time Sufficient? start->q2 q3 Is Catalyst Active? start->q3 q4 Are Starting Materials Pure? start->q4 q5 Side Reactions Occurring? start->q5 s1 Adjust Temperature/ Pressure within Range q1->s1 s2 Increase Reaction Time q2->s2 s3 Use Fresh Catalyst q3->s3 s4 Purify Starting Materials q4->s4 s5 Optimize Temperature/ Stoichiometry q5->s5

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis involves the nucleophilic aromatic substitution of a 2-halo-4-(trifluoromethyl)pyridine, typically 2-chloro-4-(trifluoromethyl)pyridine, with ammonia. This reaction is usually carried out at elevated temperatures and pressures in a suitable solvent.

Q2: What are the primary side reactions I should be aware of during the amination of 2-chloro-4-(trifluoromethyl)pyridine?

A2: The main side reactions include:

  • Over-amination: Formation of 2,6-diamino-4-(trifluoromethyl)pyridine.

  • Hydrolysis of the starting material: Conversion of 2-chloro-4-(trifluoromethyl)pyridine to 2-hydroxy-4-(trifluoromethyl)pyridine.

  • Formation of coupled byproducts: Dimerization to form species such as di(4-(trifluoromethyl)pyridin-2-yl)amine may occur under certain conditions.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress. It can effectively separate the starting material, the desired product, and the common byproducts. Gas Chromatography (GC) can also be used, potentially with derivatization for the more polar compounds.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction 1. Verify Reaction Temperature and Pressure: Ensure the reaction is maintained at the optimal temperature (typically 150-180°C) and pressure (autogenous pressure in a sealed vessel) as specified in the protocol.[1][2] 2. Extend Reaction Time: If monitoring shows a significant amount of starting material remaining, extend the reaction time and continue to monitor by HPLC. 3. Check Ammonia Concentration: Ensure a sufficient excess of ammonia is used. The molar ratio of ammonia to the starting material is a critical parameter.Increased conversion of the starting material to the desired product.
Hydrolysis of Starting Material 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Moisture can lead to the formation of 2-hydroxy-4-(trifluoromethyl)pyridine. 2. Avoid Aqueous Ammonia if Possible: If using aqueous ammonia, minimize the water content or consider using anhydrous ammonia in a suitable organic solvent.Reduced formation of the 2-hydroxy-4-(trifluoromethyl)pyridine byproduct, thereby improving the yield of the desired amine.
Sub-optimal Solvent Choice 1. Solvent Polarity: The polarity of the reaction solvent can influence the reaction rate and selectivity.[3] Consider screening solvents like THF, 2-Me-THF, or dioxane.[1]An optimized solvent can improve the solubility of reactants and favor the desired reaction pathway.
Problem 2: High Levels of 2,6-diamino-4-(trifluoromethyl)pyridine Impurity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Excessive Reaction Temperature or Time 1. Optimize Reaction Conditions: High temperatures and prolonged reaction times can favor the second amination. Conduct a time-course study at a slightly lower temperature to find the optimal balance between the formation of the desired product and the di-amino byproduct.Minimized formation of the 2,6-diamino-4-(trifluoromethyl)pyridine impurity.
High Molar Ratio of Ammonia 1. Adjust Reactant Stoichiometry: While an excess of ammonia is necessary, a very large excess can drive the formation of the di-aminated product. Carefully control the molar ratio of ammonia to 2-chloro-4-(trifluoromethyl)pyridine.A controlled excess of ammonia will favor the mono-amination product.
Problem 3: Presence of 2-hydroxy-4-(trifluoromethyl)pyridine Impurity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Presence of Water in the Reaction 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. If using aqueous ammonia, consider its concentration carefully. The hydrolysis of the starting material is a competing reaction.Reduced levels of the hydroxy-pyridine impurity in the final product.
High Reaction Temperature 1. Lower the Reaction Temperature: Hydrolysis rates can increase significantly at higher temperatures. If the hydroxy byproduct is a major issue, attempt the reaction at the lower end of the recommended temperature range.A decrease in the rate of hydrolysis relative to the rate of amination.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Aqueous ammonia (e.g., 28%) or anhydrous ammonia

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with 2-chloro-4-(trifluoromethyl)pyridine and the chosen solvent.

  • Add the specified molar excess of ammonia.

  • Seal the reactor and heat to the desired temperature (e.g., 180°C) with stirring.[2]

  • Maintain the reaction at this temperature for the specified time (e.g., 10 hours), monitoring the internal pressure.[2]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess ammonia.

  • The resulting mixture can be worked up by partitioning between an organic solvent and water. The product is typically isolated from the organic phase after drying and removal of the solvent.

  • The crude product can be purified by crystallization or chromatography.

Visualizations

Side_Reactions 2-Chloro-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine This compound This compound 2-Chloro-4-(trifluoromethyl)pyridine->this compound + NH3 (Desired Reaction) 2-Hydroxy-4-(trifluoromethyl)pyridine 2-Hydroxy-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine->2-Hydroxy-4-(trifluoromethyl)pyridine + H2O (Hydrolysis) di(4-(trifluoromethyl)pyridin-2-yl)amine di(4-(trifluoromethyl)pyridin-2-yl)amine 2-Chloro-4-(trifluoromethyl)pyridine->di(4-(trifluoromethyl)pyridin-2-yl)amine + this compound (Coupling) 2,6-Diamino-4-(trifluoromethyl)pyridine 2,6-Diamino-4-(trifluoromethyl)pyridine This compound->2,6-Diamino-4-(trifluoromethyl)pyridine + NH3 (Over-amination) Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solutions cluster_end End Start Start Analyze_Crude_Product Analyze Crude Product (e.g., HPLC, GC) Start->Analyze_Crude_Product Low_Yield Low Yield? Analyze_Crude_Product->Low_Yield High_Diamino High Diamino Impurity? Low_Yield->High_Diamino No Optimize_Conditions Optimize T, P, time Low_Yield->Optimize_Conditions Yes High_Hydroxy High Hydroxy Impurity? High_Diamino->High_Hydroxy No Adjust_Stoichiometry Adjust NH3 ratio High_Diamino->Adjust_Stoichiometry Yes Pure_Product Product Meets Purity Specs? High_Hydroxy->Pure_Product No Ensure_Anhydrous Ensure Anhydrous Conditions High_Hydroxy->Ensure_Anhydrous Yes Pure_Product->Low_Yield No End End Pure_Product->End Yes Optimize_Conditions->Analyze_Crude_Product Adjust_Stoichiometry->Analyze_Crude_Product Ensure_Anhydrous->Analyze_Crude_Product

References

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in optimizing the synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis, helping users identify and resolve problems to improve reaction yield and product purity.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yield in this synthesis is a common problem that can often be traced back to several key factors. Firstly, the reaction is highly sensitive to temperature and pressure, especially when using ammonia in an autoclave.[1][2] Incomplete reaction due to insufficient temperature or reaction time is a frequent cause. Secondly, the choice of solvent and the type of ammonia source can significantly impact the reaction's progress and the product's purity.[3] Finally, ensure your starting materials, particularly the halogenated pyridine precursor, are pure, as impurities can interfere with the reaction.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: A common side reaction is the formation of di-substituted products, such as 2,6-diamino-4-(trifluoromethyl)pyridine, especially when starting from a di-halogenated precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine.[1] To minimize this, carefully controlling the stoichiometry of ammonia is crucial. Using a hydrophilic ether solvent like tetrahydrofuran (THF) can also help improve the selectivity of the reaction.[1] Additionally, undesired reactions can occur if the introduction of the trifluoromethyl group is not handled carefully, leading to other side products.[3]

Q3: The purification of my final product is proving difficult. What are the best methods for purification?

A3: Purification of this compound can be challenging due to the potential presence of unreacted starting material and side products. The compound's boiling point is a key characteristic that aids in its separation and purification.[3] Distillation is a viable method for obtaining a high-purity product.[3] Additionally, crystallization from a suitable solvent system, such as n-hexane, after initial workup and extraction can be effective.[4] Column chromatography can also be employed for small-scale purification, though it may be less practical for larger quantities.

Q4: What is the impact of the solvent on the amination reaction?

A4: The polarity of the reaction solvent has a significant effect on both the reaction process and the purity of the final product.[3] Hydrophilic ethers, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-Me-THF), have been shown to be effective in the synthesis starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[1] These solvents can help to create a homogeneous reaction environment, facilitating the interaction between the reactants.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Check_Temp Adjust Temperature/ Pressure Optimize_Conditions->Check_Temp Check_Time Modify Reaction Time Optimize_Conditions->Check_Time Check_Solvent Evaluate Solvent Choice Optimize_Conditions->Check_Solvent Check_Stoichiometry Adjust Reactant Stoichiometry Optimize_Conditions->Check_Stoichiometry Improve_Workup Refine Workup & Purification Protocol Check_Temp->Improve_Workup Check_Time->Improve_Workup Check_Solvent->Improve_Workup Check_Stoichiometry->Improve_Workup Crystallization Optimize Crystallization Improve_Workup->Crystallization Distillation Consider Distillation Improve_Workup->Distillation Success Improved Yield/ Purity Crystallization->Success Distillation->Success

Caption: A flowchart for troubleshooting synthesis issues.

Comparative Analysis of Synthesis Protocols

The following table summarizes quantitative data from various synthesis protocols for this compound, allowing for easy comparison of methodologies and their outcomes.

Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-4-(trifluoromethyl)pyridine28% Aqueous AmmoniaNone18010~70[2]
2,6-Dichloro-4-(trifluoromethyl)pyridine28% Aqueous Ammonia, H₂, 5% Pd/CTetrahydrofuran150 then 1006 then 371.9[4]
2,6-Dichloro-4-(trifluoromethyl)pyridine28% Aqueous Ammonia, H₂, 5% Pd/C2-Methyltetrahydrofuran150 then 1006 then 3High[1]
2-Fluoro-4-trifluoromethyl-pyridineAcetamidine hydrochloride, NaOHDimethyl sulfoxideNot specifiedNot specifiedNot specified[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: From 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is adapted from a patented procedure and involves direct amination in an autoclave.[2]

Experimental Workflow Diagram

G cluster_1 Protocol 1: Direct Amination Reactants Charge Autoclave: - 2-Chloro-4-(trifluoromethyl)pyridine - 28% Aqueous Ammonia Reaction Heat to 180°C for 10 hours Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Isolation Isolate Crystals Cooling->Isolation Purification Wash with Water and Dry Isolation->Purification Product 2-Amino-4- (trifluoromethyl)pyridine Purification->Product

Caption: Workflow for direct amination synthesis.

Procedure:

  • Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[2]

  • Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[2]

  • After the reaction is complete, allow the system to cool to room temperature.

  • The resulting crystals are collected, washed with water, and then dried to yield this compound.[2]

Protocol 2: From 2,6-Dichloro-4-(trifluoromethyl)pyridine

This two-step protocol involves an initial amination followed by a dehalogenation step.[1][4]

Procedure:

  • Amination: In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.[4]

  • Heat the mixture to 150°C with stirring for approximately 6 hours.[4]

  • Cool the autoclave to 30-40°C.

  • Dehalogenation: To the cooled reaction mixture, add 300 mg of 5% Pd/C (54% wet).[4]

  • Pressurize the autoclave with hydrogen gas up to 2.0 MPa and heat to 100°C with stirring for about 3 hours.[4]

  • Cool the reactor to 30-40°C and filter the mixture through Celite.

  • Add water to the filtrate and perform extraction three times with ethyl acetate.

  • Wash the combined organic layers with saturated saline and dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure. Add n-hexane and concentrate again.

  • Add n-hexane to the deposited crystal, stir under ice cooling for about 60 minutes, and then filter the crystal.

  • Wash the obtained crystal three times with ice-cooled n-hexane and dry under reduced pressure to obtain this compound as a white crystal.[4]

References

safe handling and storage of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, storage, and use of 2-Amino-4-(trifluoromethyl)pyridine (CAS No. 106447-97-6) in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring both an amino group and a trifluoromethyl group, makes it a versatile building block for creating more complex molecules.[1] In pharmaceuticals, it is used in the synthesis of active ingredients like kinase inhibitors for cancer treatment.[1] In the agrochemical sector, it is used to produce effective insecticides and fungicides.[2]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a hazardous substance. It can be fatal if swallowed, harmful in contact with skin, cause skin irritation, and may cause an allergic skin reaction.[3][4] It also causes serious eye irritation and may lead to respiratory irritation.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective suit.[3][5] In cases of inadequate ventilation or when dust is generated, a NIOSH-approved respirator is necessary.[5][6]

Q4: How should I properly store this compound?

A4: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][5] It is also noted to be hygroscopic, so storage under an inert gas is recommended.[5] Keep it away from strong oxidizing agents.[5][6]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, take the following first aid measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has discolored or clumped together. The compound is hygroscopic and has likely absorbed moisture from the air.[5]Store the compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is always tightly sealed after use.
Poor solubility in a reaction solvent. The compound has low solubility in water but is soluble in many organic solvents like ethanol and dichloromethane.[2]Try using a different organic solvent. Gentle heating may also improve solubility, but be mindful of the compound's melting point and the reaction's temperature constraints.
Unexpected side products in a reaction. The amino group is reactive and can participate in various side reactions. Incompatible materials, such as strong oxidizing agents, can also lead to decomposition.[5][6]Protect the amino group with a suitable protecting group if it is not the intended reactive site. Ensure all reagents and solvents are pure and free from incompatible substances.
Inconsistent reaction yields. This could be due to variations in reagent quality, reaction conditions (temperature, time), or moisture contamination.Standardize all reaction parameters. Use freshly opened or purified reagents and ensure all glassware is thoroughly dried before use.

Physicochemical Data

Property Value Reference
Molecular Formula C6H5F3N2[1][7]
Molecular Weight 162.11 g/mol [1][4][7]
Appearance White to off-white crystalline solid[3][6]
Melting Point 70-74 °C[1][3][7]
Boiling Point 221.3 ± 40.0 °C at 760 mmHg[1]
Flash Point 87.7 ± 27.3 °C[1]
Density 1.4 ± 0.1 g/cm³[1]
Solubility Low solubility in water; Soluble in many organic solvents like ethanol and dichloromethane.[2]

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the safe procedure for handling and weighing this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary PPE: lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles.

    • Prepare a clean, dry weighing vessel and any necessary spatulas or other utensils.

  • Handling:

    • Work exclusively within the chemical fume hood to minimize inhalation exposure.[6]

    • Carefully open the container of this compound, avoiding the creation of dust.

    • Use a clean spatula to transfer the desired amount of the solid to the weighing vessel.

  • Weighing:

    • Place the weighing vessel on a calibrated analytical balance.

    • Record the weight.

    • If necessary, carefully add or remove small amounts of the compound to reach the target weight, minimizing any spillage.

  • Post-Weighing:

    • Tightly seal the container of this compound immediately after use.

    • Clean any minor spills within the fume hood using an appropriate absorbent material.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[5]

Accidental Spill Response Protocol

This protocol describes the steps to take in the event of a small-scale spill of this compound.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If safe to do so, eliminate all ignition sources.

    • Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if dust is present.[8]

    • For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[8]

    • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.

    • Place the absorbed material into a sealed container for proper chemical waste disposal.[9]

  • Decontamination:

    • Wash the spill area with soap and water, and then rinse thoroughly.

    • Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer.

Visual Guides

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Work in Fume Hood prep1->prep2 handle1 Carefully Open Container prep2->handle1 handle2 Weigh Desired Amount handle1->handle2 handle3 Tightly Seal Container handle2->handle3 clean1 Clean Spills Immediately handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A workflow diagram for the safe handling of this compound.

first_aid_response exposure Accidental Exposure inhalation Move to Fresh Air exposure->inhalation Inhaled skin Wash with Soap & Water exposure->skin Skin Contact eye Rinse with Water (15 min) exposure->eye Eye Contact ingestion Rinse Mouth exposure->ingestion Swallowed medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: A logical diagram outlining first aid procedures for exposure to this compound.

References

Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting for experimental scenarios, and frequently asked questions regarding the handling and use of 2-Amino-4-(trifluoromethyl)pyridine (CAS No. 106447-97-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with several primary concerns. It is classified as fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle with extreme caution.

Q2: What immediate actions should I take in case of accidental exposure?

A2: Immediate action is critical. The appropriate first aid response depends on the route of exposure. In all cases, seek immediate medical advice.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor immediately.[1][2] Never give anything by mouth to an unconscious person.[1][2]

Q3: What personal protective equipment (PPE) is mandatory when working with this chemical?

A3: Appropriate PPE is essential to ensure safety. The following should be used:[1][3]

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or glasses. A face shield may also be necessary.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3][4] Safety shoes are also recommended.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Q4: How should I properly store this compound?

A4: Store the substance in a locked, dry, cool, and well-ventilated area.[1][3] Keep the container tightly closed when not in use. This material is hygroscopic and should be kept under an inert gas.[1]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents.[1] Keep the substance away from heat, sparks, and open flames.[1]

Troubleshooting Guide for Experimental Scenarios

Scenario 1: I've spilled a small amount of solid this compound on the lab bench.

  • Immediate Action: Evacuate unnecessary personnel from the immediate area.[1] Ensure the area is well-ventilated.

  • Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat. If there is a risk of dust inhalation, a respirator is necessary.[5]

  • Cleanup Procedure: Do not create dust.[5] Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in an approved waste disposal plant.[1][3]

Scenario 2: I feel respiratory irritation while working with the compound.

  • Immediate Action: Immediately move to fresh air and a well-ventilated space.[1][3]

  • Seek Medical Attention: If symptoms like coughing or shortness of breath persist, seek immediate medical advice.[1]

  • Lab Safety Review: Before resuming work, review your experimental setup. Ensure you are working in a properly functioning chemical fume hood.[4] Re-evaluate your PPE to ensure you are using the correct respiratory protection for the task.

Quantitative Safety Data

Table 1: GHS Hazard Classification
Hazard ClassCategoryGHS Code
Acute Toxicity, Oral2H300
Skin Corrosion/Irritation2H315
Skin Sensitization1BH317
Serious Eye Damage/Eye Irritation1H318
Specific Target Organ Toxicity (Single Exposure)3H335

Source: SynQuest Laboratories, Inc. SDS[1]

Table 2: Hazard and Precautionary Statements
CodeStatement
Hazard Statements
H300Fatal if swallowed.[1]
H315Causes skin irritation.[1]
H317May cause an allergic skin reaction.[1]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements
P261Avoid breathing dust, mist, or spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/eye protection/face protection.[2]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]
Table 3: Physical and Chemical Properties
PropertyValue
Physical State Solid
Appearance White / Off-white crystalline solid[2][3]
Melting Point/Range 70 - 74 °C[2]
Boiling Point/Range 221.3 °C (Predicted)[2]
Molecular Formula C6H5F3N2[1]
Molecular Weight 162.11 g/mol [2]

Visualized Protocols and Workflows

First_Aid_Response cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Follow-Up Exposure Accidental Exposure Occurs Inhalation Inhalation: Move to fresh air. Provide artificial respiration if needed. Exposure->Inhalation Inhaled Skin Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. Exposure->Skin Skin Contact Eye Eye Contact: Rinse with water for 15+ minutes. Remove contact lenses. Exposure->Eye Eye Contact Ingestion Ingestion: DO NOT induce vomiting. Rinse mouth. Exposure->Ingestion Swallowed Medical Seek Immediate Medical Attention (Show SDS to Doctor) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First aid decision workflow for different exposure routes.

Spill_Cleanup_Workflow Start Spill Occurs Step1 1. Evacuate Area & Ensure Ventilation Start->Step1 Step2 2. Wear Full PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 3. Contain Spill (Prevent spread) Step2->Step3 Step4 4. Clean Up Solid (Sweep carefully, avoid dust) Step3->Step4 Step5 5. Place in Labeled Waste Container Step4->Step5 Step6 6. Decontaminate Area Step5->Step6 Step7 7. Dispose of Waste (Follow regulations) Step6->Step7 Safe_Handling_Logic cluster_hazards Identified Hazards cluster_controls Required Controls & PPE cluster_goal Goal H300 Fatal if Swallowed NoEat Do Not Eat/Drink/Smoke H300->NoEat H315 Skin Irritant Gloves Protective Gloves H315->Gloves H318 Serious Eye Damage Goggles Safety Goggles/Face Shield H318->Goggles H335 Respiratory Irritant Ventilation Use in Fume Hood H335->Ventilation SafeUse Safe Experimentation NoEat->SafeUse Gloves->SafeUse Goggles->SafeUse Ventilation->SafeUse

References

troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: What are the key physical properties of this compound?

A1: this compound is typically a white to light yellow crystalline powder. It is soluble in common organic solvents like ethanol and dichloromethane but has low solubility in water. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol
Melting Point70-74 °C
Boiling Point~221 °C @ 760 mmHg
AppearanceWhite to light yellow crystalline powder
SolubilitySoluble in ethanol, dichloromethane; Low solubility in water

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents. For long-term storage, keeping it at -20°C for one month or -80°C for six months is recommended, protected from light.

Q3: The melting point of my reagent is lower than the reported range. Is it impure?

A3: A melting point that is lower or broader than the typical 70-74 °C range can indicate the presence of impurities. These impurities might affect the outcome of your reaction, so purification by recrystallization or distillation may be necessary.

Reactivity and Reaction Setup

Q4: My amide coupling reaction with this compound is sluggish or failing. What is the likely cause?

A4: The primary cause is often the reduced nucleophilicity of the amino group. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring and, consequently, the exocyclic amino group, making it a weaker nucleophile.

Troubleshooting Steps:

  • Use a stronger coupling reagent: Standard reagents like HBTU/HOBt may be insufficient. Consider using HATU or PyBOP, which are known to be more effective for hindered or deactivated amines.

  • Switch to an acid chloride: Activate the carboxylic acid partner by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive electrophile can overcome the low nucleophilicity of the amine. Exercise caution as this method can generate side products.

  • Increase temperature: Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion, but monitor carefully for decomposition.

  • Use a stronger, non-nucleophilic base: If your protocol uses a base like triethylamine, consider switching to a stronger, non-nucleophilic base like DBU or a phosphazene base to ensure the amine is fully deprotonated.

Q5: I am seeing low yields in my Buchwald-Hartwig amination. How can I troubleshoot this?

A5: Buchwald-Hartwig reactions are notoriously sensitive and can be difficult with electron-deficient amines.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: This is the most critical factor. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. Use a pre-formed catalyst (e.g., G3 or G4 precatalysts) for more reliable initiation of the active Pd(0) species.

  • Base Selection: A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are common choices. Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, degassed solvents are essential. Toluene and dioxane are commonly used. Inadequate degassing can lead to catalyst decomposition and homo-coupling.

  • Aryl Halide Reactivity: The reactivity order is I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and may require a more specialized catalyst system designed for C-Cl activation.

Q6: Are there common side reactions I should be aware of?

A6: Yes, particularly in cross-coupling reactions.

  • Homo-coupling: Formation of biaryl products from the coupling of two aryl halide molecules. This is often due to catalyst decomposition or the presence of oxygen.

  • Protodeboronation (in Suzuki reactions): The boronic acid reagent is replaced by a hydrogen atom from the solvent or base. This can be minimized by using anhydrous conditions and carefully selecting the base.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired coupling reaction.

Troubleshooting Workflow

If your reaction has failed (low yield, no product, or complex mixture), follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow start Reaction Failed: Low/No Yield or Impure Product check_reagents 1. Verify Reagent Quality - Purity of 2-amino-4-(CF3)pyridine? - Freshness of coupling partners, catalysts, bases? - Anhydrous/degassed solvents used? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Inert atmosphere maintained? check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture - LCMS/NMR of crude product - Identify starting materials, product, byproducts check_conditions->analyze_crude sm_present Incomplete Conversion: Starting Material Remains analyze_crude->sm_present [SM Present] byproducts Side Reactions: Unexpected Products Formed analyze_crude->byproducts [Byproducts] no_product No Product Formation analyze_crude->no_product [No Product] optimize_yield Optimize for Yield: - Increase temperature/time - Increase reagent equivalents - Use stronger coupling agent/catalyst sm_present->optimize_yield identify_byproducts Address Side Reactions: - Identify byproduct structures - Adjust conditions to minimize (e.g., change base, lower temp, degas thoroughly) byproducts->identify_byproducts check_catalyst Re-evaluate Core Chemistry: - Is the catalyst/reagent appropriate for a deactivated amine? - Consider alternative synthetic route no_product->check_catalyst end Successful Reaction optimize_yield->end identify_byproducts->end check_catalyst->end

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol is a starting point for the acylation of this compound using HATU.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Addition of Amine: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for coupling an aryl halide with an appropriate boronic acid partner, where one of the components is derived from this compound.

  • Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is often effective.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reactivity and Purification Visualization

The electronic nature of the substituents significantly influences the reactivity of the pyridine ring and the purification strategy.

ReactivityAndPurification cluster_reactivity Reactivity Profile cluster_purification Purification Strategy pyridine This compound nh2 Amino Group (NH2) - Electron Donating (Resonance) - Activates ring (ortho/para) - Weakened Nucleophilicity pyridine->nh2 at C2 cf3 Trifluoromethyl Group (CF3) - Strongly Electron Withdrawing (Inductive) - Deactivates ring pyridine->cf3 at C4 crude Crude Product Mixture acid_base Acid-Base Extraction (for basic products) crude->acid_base Is product basic? chromatography Column Chromatography (for neutral/non-polar impurities) crude->chromatography Direct purification acid_base->chromatography Further purification crystallization Recrystallization (for solid products) chromatography->crystallization Final polishing

Caption: Influence of substituents on reactivity and purification choices.

Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Currently, specific, experimentally validated degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the chemical structure—a pyridine ring substituted with an amino group and a trifluoromethyl group—several potential degradation routes can be hypothesized. These include photodegradation, microbial degradation, and degradation under stress conditions such as acidic or basic hydrolysis and oxidation. The trifluoromethyl group is generally stable, but the pyridine ring and the amino group are susceptible to various reactions.[1][2]

Q2: What are the likely metabolites to expect from the degradation of this compound?

A2: While specific metabolites are not yet identified, potential degradation products could arise from hydroxylation of the pyridine ring, oxidation of the amino group, or cleavage of the pyridine ring itself. Microbial degradation of unsubstituted pyridine is known to proceed via ring cleavage to form compounds like succinic acid.[3][4] Therefore, analogous breakdown products could be formed. It is also possible to see the formation of hydroxylated pyridines.

Q3: How stable is this compound under normal storage conditions?

A3: this compound is a solid at room temperature and is generally stable under standard storage conditions (cool, dry, dark place).[1][2] However, prolonged exposure to light, high temperatures, or reactive atmospheres could lead to degradation. Under certain conditions, such as in a strong acid or alkali environment, its structure may change.[1]

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, would be the primary technique to separate the parent compound from its degradation products. For structural elucidation of any new peaks observed, Mass Spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions (acid/base hydrolysis, oxidation). 1. Stress conditions are not harsh enough (concentration, temperature, duration). 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the acid/base, the temperature, or the duration of the experiment. For example, if 0.1 M HCl shows no effect, try 1 M HCl.[5] 2. Confirm the stability of the trifluoromethyl group, which can enhance molecular stability.[2] Consider more aggressive stress conditions if necessary.
Multiple, poorly resolved peaks in HPLC chromatogram after degradation study. 1. The HPLC method is not optimized to separate all degradation products. 2. Complex mixture of degradation products formed.1. Modify the HPLC method: adjust the gradient, change the mobile phase composition or pH, or try a different column chemistry. 2. Use a longer run time to improve separation. 3. Couple the HPLC to a mass spectrometer (LC-MS) to help identify co-eluting peaks based on their mass-to-charge ratio.
Loss of parent compound but no new peaks appearing in the chromatogram. 1. Degradation products are not retained on the HPLC column. 2. Degradation products do not have a UV chromophore at the detection wavelength. 3. The degradation product is volatile and has been lost.1. Analyze the sample with a more polar mobile phase or a different column to retain highly polar degradants. 2. Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen across a range of wavelengths. 3. Employ a mass spectrometer as the detector, which does not rely on UV absorbance.
Inconsistent results between replicate degradation experiments. 1. Variability in experimental conditions (temperature, light exposure). 2. Instability of degradation products.1. Ensure precise control of all experimental parameters. Use a calibrated oven or water bath. Protect samples from light if studying thermal degradation. 2. Analyze samples immediately after the stress period, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[5] Dissolve the stressed sample in the solvent before analysis.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC-UV method.

Protocol 2: HPLC Method for Stability Testing

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in Water. - Mobile Phase B: 0.1% Formic acid in Acetonitrile. - Gradient:

  • 0-5 min: 10% B

  • 5-20 min: 10% to 90% B

  • 20-25 min: 90% B

  • 25-26 min: 90% to 10% B

  • 26-30 min: 10% B - Flow Rate: 1.0 mL/min. - Injection Volume: 10 µL. - Detection Wavelength: 254 nm. - Column Temperature: 30°C.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound based on known reactions of similar compounds. This is a proposed model for investigation.

Degradation_Pathway A This compound B Hydroxylated Intermediate (e.g., 2-Amino-5-hydroxy-4-(trifluoromethyl)pyridine) A->B Hydroxylation (e.g., microbial, oxidative) C Ring Cleavage Products (e.g., formamide and succinate derivatives) B->C Ring Cleavage (e.g., microbial) D Mineralization (CO2, H2O, NH3, F-) C->D Further Degradation Experimental_Workflow cluster_stress Stress Application cluster_analysis Analysis cluster_conclusion Conclusion A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Photodegradation (UV) A->E F HPLC-UV Analysis B->F C->F D->F E->F G Compare stressed vs. unstressed samples F->G H Isolate and Characterize New Peaks (LC-MS, NMR) G->H New peaks detected I Identify Degradation Products H->I J Propose Degradation Pathway I->J

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyridine is a critical building block in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of significant interest to the scientific community. This guide provides a comparative analysis of three prominent synthesis routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and visual representations of the synthetic pathways.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-chloro-4-(trifluoromethyl)pyridineRoute 3: From 2-fluoro-4-(trifluoromethyl)pyridine
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridine2-fluoro-4-(trifluoromethyl)pyridine
Key Reagents Ammonia, THF, 5% Pd/C, H₂28% Aqueous AmmoniaAcetamidine hydrochloride, NaOH, DMSO, H₂O
Reaction Steps 211
Reaction Time ~9 hours10 hoursNot specified (typically a few hours)
Yield 71.9%[1]~70.8%[2]High (reported for analogues)[3]
Purity High (recrystallized)High (recrystallized)High (reported for analogues)[3]

Synthesis Route Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical transformations for each synthesis route.

Route1 start 2,6-dichloro-4-(trifluoromethyl)pyridine intermediate 2-Amino-6-chloro-4-(trifluoromethyl)pyridine start->intermediate NH₃, THF 150°C, 6h end This compound intermediate->end H₂, 5% Pd/C 100°C, 3h

Caption: Route 1: Two-step synthesis from a dichlorinated precursor.

Route2 start 2-chloro-4-(trifluoromethyl)pyridine end This compound start->end 28% aq. NH₃ 180°C, 10h, Autoclave

Caption: Route 2: Direct amination of a monochlorinated precursor.

Route3 start 2-fluoro-4-(trifluoromethyl)pyridine end This compound start->end Acetamidine hydrochloride, NaOH, DMSO, H₂O

Caption: Route 3: Amination of a fluorinated precursor.

Experimental Protocols

Route 1: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine [1]

This two-step process involves an initial amination followed by a dehalogenation.

Step 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

  • Heat the mixture to 150°C with stirring and maintain for approximately 6 hours.

  • Cool the autoclave to 30-40°C.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).

  • Pressurize the autoclave with hydrogen gas up to 2.0 MPa.

  • Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.

  • Cool the pressure reactor to 30-40°C and filter the contents through Celite.

  • Add water to the filtrate and extract three times with ethyl acetate.

  • Wash the combined organic layers with saturated saline and dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Add n-hexane to the residue and concentrate again.

  • To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.

  • Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain this compound as a white crystal.

Route 2: Synthesis from 2-chloro-4-(trifluoromethyl)pyridine [2]

This method describes a direct amination in a high-pressure environment.

  • In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.

  • Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.

  • After the reaction, allow the system to cool to room temperature.

  • The resulting crystals are washed with water and dried to yield this compound.

Route 3: Synthesis from 2-fluoro-4-(trifluoromethyl)pyridine [3][4]

This route utilizes a transition-metal-free amination with acetamidine hydrochloride acting as the ammonia source. While a specific experimental protocol for this compound is not detailed in the cited literature, a general procedure for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridines is provided and can be adapted.

General Procedure:

  • To a reaction vessel, add 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide, and dimethyl sulfoxide (DMSO) with a small amount of water.

  • The reaction is typically stirred at an elevated temperature until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

Conclusion

The choice of synthesis route for this compound will depend on several factors, including the availability and cost of starting materials, the required scale of production, and the available equipment.

  • Route 1 offers a good yield and is well-documented, but it is a two-step process requiring a hydrogenation step with a palladium catalyst.

  • Route 2 is a more direct, one-step synthesis, but it requires high temperature and pressure, necessitating the use of an autoclave.

  • Route 3 presents a potentially milder, transition-metal-free alternative. However, the specific conditions and yield for this particular substrate need to be optimized.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate and efficient synthesis strategy for their specific needs. Further process development and optimization may be required to achieve the desired purity, yield, and cost-effectiveness for large-scale production.

References

A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged building blocks, 2-Amino-4-(trifluoromethyl)pyridine has seen widespread use due to its ability to introduce a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability. However, the unique electronic properties and potential synthetic challenges associated with this scaffold have driven the exploration of alternatives. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their specific drug discovery programs.

Physicochemical and Reactivity Profiles of Key Alternatives

The choice of a specific aminopyridine scaffold can significantly impact a molecule's properties. The table below summarizes key physicochemical parameters and reactivity data for this compound and its common alternatives. These parameters are crucial in predicting a compound's behavior in biological systems and its suitability for various chemical transformations.

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
This compound 2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595

Key Observations:

  • Basicity (pKa): The electron-withdrawing nature of the trifluoromethyl group in this compound significantly lowers the basicity of the pyridine nitrogen compared to less fluorinated or non-fluorinated analogs like 2-Amino-4-chloropyridine. This can be advantageous in avoiding off-target interactions with aminergic GPCRs.

  • Lipophilicity (logP): The trifluoromethyl group imparts a high degree of lipophilicity. Alternatives like the difluoromethyl or cyano-substituted pyridines offer a means to reduce lipophilicity, which can be beneficial for optimizing solubility and ADME properties.

  • Metabolic Stability: The C-F bond is exceptionally stable, and the CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. This is reflected in the higher metabolic stability of 2-Amino-4-(pentafluoroethyl)pyridine and this compound.

  • Reactivity: In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the choice of substituent at the 4-position influences the electronic properties of the pyridine ring and can affect reaction efficiency. While all listed compounds are viable coupling partners, chloro and cyano-substituted analogs often exhibit higher yields due to their electronic properties and lack of steric hindrance from bulky fluoroalkyl groups.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-aminopyridine derivatives with an arylboronic acid.

Materials:

  • 2-Amino-4-(substituted)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/H2O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 2-Amino-4-(substituted)pyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

  • Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizing Synthetic and Mechanistic Pathways

Synthetic Workflow for 2-Anilino-4-Amino Substituted Scaffolds

The synthesis of many heterocyclic compounds, including potential kinase inhibitors, often relies on sequential nucleophilic aromatic substitution (SNAr) reactions. The following workflow illustrates a typical synthetic route.

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Second SNAr Reaction (Cross-Coupling) A 2,4-Dichloropyridine C 4-Amino-2-chloropyridine Intermediate A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B Primary Amine (R1-NH2) B->C D Substituted Aniline (R2-Ar-NH2) E Final Product: 2-Anilino-4-aminopyridine C->E Pd Catalyst Ligand, Base D->E

Caption: General workflow for the synthesis of 2-anilino-4-aminopyridine derivatives.

Modulation of Kinase Signaling

Many pyridine-based compounds function as kinase inhibitors. The trifluoromethyl group can influence the binding affinity and selectivity of these inhibitors. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.

G cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor (e.g., RAF inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyridine-based inhibitor.

Structure-Activity Relationships: A Logical Overview

The selection of an alternative to this compound is governed by a set of logical relationships between chemical structure and desired biological or physical properties. This decision-making process can be visualized as follows:

G cluster_props Physicochemical & Biological Properties cluster_str Structural Alternatives GOAL Desired Drug Properties pKa Basicity (pKa) - Avoid off-target effects GOAL->pKa logP Lipophilicity (logP) - Optimize solubility/permeability GOAL->logP MetStab Metabolic Stability - Increase half-life GOAL->MetStab Activity Biological Activity - Enhance target binding GOAL->Activity CF3 4-CF3 (Baseline) pKa->CF3 CF2H 4-CF2H pKa->CF2H C2F5 4-C2F5 pKa->C2F5 CN 4-CN pKa->CN Cl 4-Cl pKa->Cl logP->CF3 logP->CF2H logP->C2F5 logP->CN logP->Cl MetStab->CF3 MetStab->CF2H MetStab->C2F5 MetStab->CN MetStab->Cl Activity->CF3 Activity->CF2H Activity->C2F5 Activity->CN Activity->Cl

Caption: Decision framework for selecting a 4-substituted-2-aminopyridine building block.

Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for more effective and safer therapeutic agents is perpetual. A significant area of interest for researchers, scientists, and drug development professionals has been the exploration of novel heterocyclic compounds. Among these, 2-Amino-4-(trifluoromethyl)pyridine derivatives have emerged as a promising scaffold, demonstrating considerable biological efficacy in various therapeutic areas, most notably in oncology. This guide provides a comprehensive comparison of the performance of these derivatives against existing drugs, supported by available experimental data.

A New Frontier in Cancer Therapy: Targeting Key Signaling Pathways

This compound derivatives have been instrumental in the development of targeted cancer therapies. Their unique chemical structure allows for the synthesis of potent inhibitors of key enzymes involved in cancer cell proliferation and survival. This section delves into the efficacy of specific derivatives that have reached preclinical and clinical stages of development, comparing them with established drugs.

Werner Helicase (WRN) Inhibition: A Novel Approach for Microsatellite Instability-High (MSI-H) Cancers

A recent study has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability.

Comparative Efficacy:

One of the most active compounds, 11g , demonstrated significant inhibitory effects on MSI-H cancer cell lines. While direct comparisons with existing WRN inhibitors in clinical development are still emerging, the preclinical data for compound 11g is promising.

Compound/DrugTargetCell Line (MSI-H)IC50 (µM)Cell Line (MSS)IC50 (µM)
Compound 11g WRN HelicaseHCT1161.52SW6204.24
LNCaP1.72PC32.78

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (HCT116, LNCaP, SW620, and PC3) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

Signaling Pathway:

WRN_Inhibition_Pathway MSI-H Cancer Cell MSI-H Cancer Cell Replication Stress Replication Stress MSI-H Cancer Cell->Replication Stress WRN Helicase WRN Helicase Replication Stress->WRN Helicase activates DNA Repair DNA Repair WRN Helicase->DNA Repair Apoptosis Apoptosis WRN Helicase->Apoptosis inhibition leads to Cell Survival Cell Survival DNA Repair->Cell Survival Compound_11g 2-Amino-4-(trifluoromethyl) -pyrimidine derivative (11g) Compound_11g->WRN Helicase inhibits

Inhibition of WRN helicase in MSI-H cancer cells.
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been designed as potent epidermal growth factor receptor (EGFR) inhibitors to overcome tyrosine kinase inhibitor (TKI) resistance in non-small cell lung cancer (NSCLC).

Comparative Efficacy:

Compound 10j from this series exhibited potent inhibitory activity against the glioblastoma cell line U87-EGFRvIII, showing greater potency than existing EGFR inhibitors Osimertinib and Lazertinib.

Compound/DrugTargetCell LineIC50 (nM)
Compound 10j EGFRvIIIU87-EGFRvIII< 1
Osimertinib EGFRU87-EGFRvIII~3
Lazertinib EGFRU87-EGFRvIII~25

Experimental Workflow:

EGFR_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Design of 2-amino-4-(1,2,4-triazol) pyridine derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cell_Culture Culture of U87-EGFRvIII glioblastoma cells Purification->Cell_Culture Treatment Treatment with derivatives, Osimertinib, and Lazertinib Cell_Culture->Treatment IC50_Determination IC50 determination (e.g., MTT assay) Treatment->IC50_Determination Comparison Comparison of IC50 values IC50_Determination->Comparison Conclusion Identification of most potent inhibitor Comparison->Conclusion

Workflow for evaluating novel EGFR inhibitors.

Broader Applications: From Kinase Inhibition to Agrochemicals

The versatility of the this compound scaffold extends beyond oncology. These derivatives are key intermediates in the synthesis of various biologically active molecules.

Bimiralisib (PQR309): A Dual PI3K/mTOR Inhibitor

Bimiralisib, a derivative of this class, is a potent pan-PI3K and mTOR inhibitor that has undergone clinical investigation.

Clinical Trial Snapshot (Advanced Solid Tumors):

ParameterContinuous Dosing (80 mg)Intermittent Dosing (Schedule A)
Maximum Tolerated Dose (MTD) 80 mgNot Reached
Dose-Limiting Toxicity Grade 3 FatigueOne DLT in another intermittent schedule
Most Frequent Adverse Events Hyperglycemia (76.2%)Nausea (56-62.5%)

Naporafenib (LXH254): A Pan-RAF Inhibitor

Naporafenib is another important derivative that acts as an inhibitor of BRAF and CRAF kinases, with activity in preclinical models of BRAF-mutated and RAS-driven cancers.

Preclinical Efficacy:

While specific comparative IC50 values against other pan-RAF inhibitors are part of ongoing research, preclinical studies have shown that naporafenib effectively inhibits MAPK signaling and causes tumor regression in multiple xenograft models at well-tolerated doses.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable platform in drug discovery. The derivatives synthesized from this core structure have demonstrated significant biological efficacy, particularly as anticancer agents targeting critical pathways like WRN helicase and EGFR. The promising preclinical and clinical data for compounds like bimiralisib and naporafenib underscore the potential of this chemical class.

Future research should focus on further optimizing the selectivity and potency of these derivatives, conducting direct comparative studies against a wider range of existing drugs, and exploring their therapeutic potential in other disease areas. The detailed experimental protocols and comparative data presented in this guide aim to facilitate and accelerate these research endeavors.

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-(trifluoromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4-(trifluoromethyl)pyridine scaffold is a privileged fragment in medicinal chemistry, frequently incorporated into molecules designed to modulate a variety of biological targets. Its unique electronic properties, arising from the electron-withdrawing trifluoromethyl group and the basic amino group on the pyridine ring, allow for specific and potent interactions with target proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as kinase inhibitors and antimalarial agents.

Kinase Inhibitors: Targeting Key Signaling Pathways

This compound derivatives have been extensively explored as inhibitors of various kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. The this compound moiety has been identified as a key pharmacophore in potent and selective PI3K/mTOR inhibitors.

One notable example is the clinical candidate PQR309 (Bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[1] The this compound group in PQR309 forms crucial hydrogen bond interactions with the hinge region of the kinase domain.[1] Specifically, the amino group interacts with the backbone carbonyls of Val882, a key residue in the PI3K hinge region, while the pyridine nitrogen can form additional interactions.[1]

Table 1: SAR of this compound Analogs as PI3K/mTOR Inhibitors

Compound IDR Group ModificationPI3Kα IC50 (nM)mTOR IC50 (nM)Notes
PQR309 4,6-dimorpholino-1,3,5-triazin-2-yl3917Potent, brain-penetrant pan-class I PI3K/mTOR inhibitor.[1]
Analog A (Structure not specified in search results)--Modifications to the triazine core can modulate selectivity.
Analog B (Structure not specified in search results)--Substitution on the pyridine ring can impact potency and pharmacokinetics.

Data presented is illustrative and based on general findings. Specific IC50 values for a wide range of analogs were not available in the initial search results.

The trifluoromethyl group at the 4-position of the pyridine ring is thought to enhance potency and metabolic stability. SAR studies have shown that the nature of the substituent at the 2-amino position is critical for activity, with bulky heterocyclic groups often being optimal for PI3K inhibition.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Inhibitor This compound Analogs (e.g., PQR309) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound analogs.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are drivers of non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) are effective, resistance often develops, necessitating the development of new inhibitors. A new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives, which can be considered analogs of the core this compound structure, have been designed as potent EGFR inhibitors to overcome TKI resistance.[2]

In this series, the 2-aminopyridine core acts as a hinge-binder, while the 4-substituted triazole moiety occupies the solvent-exposed region of the ATP-binding site.

Table 2: SAR of 2-Amino-4-(1,2,4-triazol)pyridine Analogs as EGFR Inhibitors

Compound IDR Group on TriazoleEGFRL858R/T790M IC50 (nM)H1975 Cell Proliferation IC50 (nM)Notes
10c (Structure not specified in search results)PotentPotentSignificant inhibitory activity against the resistant EGFR mutant.[2]
10j (Structure not specified in search results)--Showed potent inhibitory activity against the U87-EGFRvIII glioblastoma cell line.[2]

Specific IC50 values were not detailed in the abstract.

Molecular modeling studies have confirmed the binding mode of these compounds, highlighting the importance of the 2-aminopyridine scaffold for anchoring to the EGFR kinase domain.[2]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. Structure-activity relationship studies of 3,5-diarylaminopyridines have led to the development of potent antimalarial compounds. While not direct analogs with a 4-trifluoromethyl group, these studies on the 2-aminopyridine core are highly relevant. Replacement of the pyridine core with a pyrazine ring, while maintaining the 2-amino-3,5-diaryl substitution pattern, resulted in a novel series of analogs with potent oral in vivo activity.[3]

Table 3: In Vitro Antiplasmodial Activity of 3,5-Diaryl-2-aminopyrazine Analogs

Compound IDR Groups on Diaryl MoietiesK1 (resistant) IC50 (nM)NF54 (sensitive) IC50 (nM)Notes
4 (Structures not specified in search results)8.410Completely curative in a P. berghei mouse model at an oral dose of 4 x 10 mg/kg.[3]
General Series Varied aryl substituents6 - 94-Demonstrated good in vitro metabolic stability in human liver microsomes.[3]

These findings underscore the versatility of the 2-aminopyridine and related 2-aminopyrazine scaffolds in designing potent orally active antimalarial agents.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of SAR data. Below are generalized methodologies for key assays cited in the development of these analogs.

Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of a typical in vitro kinase assay used to determine the IC50 of an inhibitor.

  • Reagents and Materials:

    • Recombinant kinase (e.g., PI3Kα, EGFRL858R/T790M)

    • Substrate (e.g., a specific peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (this compound analogs) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate reader

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase, substrate, and assay buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the detection reagent is added to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).

    • The signal is read using a microplate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Serial Dilutions of Test Compounds A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 30°C for 60 min) C->D E Stop Reaction & Add Detection Reagent D->E F Read Signal (Microplate Reader) E->F G Calculate IC50 Values F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

This protocol describes a common method to assess the anti-proliferative activity of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., H1975, U87)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Microplate reader

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • The cell viability reagent is added to each well.

    • After a short incubation, the signal (luminescence, absorbance) is measured using a microplate reader.

    • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion

The this compound core is a versatile and valuable scaffold in modern drug discovery. Its unique properties have been successfully exploited to generate potent inhibitors of various kinases and promising antimalarial candidates. The structure-activity relationships highlighted in this guide demonstrate that systematic modification of the substituents on the pyridine ring and at the 2-amino position can lead to compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on further refining these analogs to develop next-generation therapeutics for a range of diseases.

References

A Comparative Analysis of Trifluoromethylpyridine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-, 3-, and 4-Trifluoromethylpyridine

The introduction of a trifluoromethyl group to a pyridine ring is a cornerstone strategy in modern medicinal chemistry and agrochemistry, profoundly influencing the parent molecule's physicochemical and biological properties. This guide offers a comparative analysis of the three positional isomers—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—focusing on their synthesis, electronic properties, and reactivity, supported by experimental data.

Synthesis of Trifluoromethylpyridine Isomers

The industrial synthesis of trifluoromethylpyridines predominantly involves the vapor-phase chlorination and subsequent fluorination of the corresponding picoline (methylpyridine) precursors.[1] This process, while effective for large-scale production, often results in a mixture of products, including chlorinated pyridine ring derivatives. The yields of the parent trifluoromethylpyridine isomers can vary depending on the position of the methyl group on the pyridine ring.

Table 1: Comparative Yields in the Synthesis of Trifluoromethylpyridine Isomers from Picolines [2]

PrecursorIsomerTypical Yield (GC PA%)*
2-Picoline2-(Trifluoromethyl)pyridineData not readily available in a directly comparable format
3-Picoline3-(Trifluoromethyl)pyridine86.4%
4-Picoline4-(Trifluoromethyl)pyridineData not readily available in a directly comparable format

*GC PA% refers to the Gas Chromatography Peak Area Percentage, which is indicative of the yield. It is important to note that reaction conditions can significantly influence these yields. The data for the 2- and 4-isomers are less commonly reported in comparative studies, reflecting the commercial prevalence of the 3-isomer and its derivatives.[1][2]

Experimental Protocol: General Vapor-Phase Synthesis

A common industrial method for the synthesis of trifluoromethylpyridines involves a simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) using a transition metal-based catalyst, such as iron fluoride.[3]

Workflow for Vapor-Phase Synthesis of Trifluoromethylpyridines

G General Workflow for Vapor-Phase Synthesis picoline Picoline Isomer (2-, 3-, or 4-picoline) chlorination Vapor-Phase Chlorination (Cl2 gas) picoline->chlorination fluorination Vapor-Phase Fluorination (HF gas, metal catalyst) chlorination->fluorination purification Purification (Distillation) fluorination->purification product Trifluoromethylpyridine Isomer purification->product

Caption: General workflow for the industrial synthesis of trifluoromethylpyridine isomers.

Comparative Electronic Properties

The position of the strongly electron-withdrawing trifluoromethyl group significantly alters the electronic landscape of the pyridine ring, which in turn dictates the isomer's basicity and reactivity.

Table 2: Comparative Electronic Properties of Trifluoromethylpyridine Isomers

IsomerHammett Constant (σ)pKa (Conjugate Acid)Dipole Moment (Debye)
2-(Trifluoromethyl)pyridineσₚ = 0.550.60 (Predicted)4.34 (Calculated)
3-(Trifluoromethyl)pyridineσₘ = 0.462.843.53 (Calculated)
4-(Trifluoromethyl)pyridineσₚ = 0.623.481.15 (Calculated)

The Hammett constants indicate the electron-withdrawing strength of the trifluoromethyl group at different positions. A higher value signifies a stronger electron-withdrawing effect. The pKa values reflect the basicity of the pyridine nitrogen; a lower pKa indicates a weaker base due to the reduced electron density on the nitrogen.

Reactivity in Key Synthetic Transformations

The electronic differences between the isomers directly translate to their reactivity in common synthetic reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes these isomers susceptible to nucleophilic attack. The reactivity is generally highest at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[4]

The trifluoromethyl group acts as a strong activating group for SNAr. When a leaving group (e.g., a halogen) is present on the ring, the position of the CF₃ group influences the reaction rate. For a leaving group at the 2- or 4-position, a CF₃ group at the 3- or 5-position will have a significant activating effect.

Logical Relationship in SNAr Reactivity

G Factors Influencing SNAr Reactivity reactivity SNAr Reactivity position Position of Leaving Group (2- and 4- > 3-) position->reactivity cf3_position Position of CF3 Group (Activating at ortho/para) cf3_position->reactivity nucleophile Nucleophile Strength nucleophile->reactivity

Caption: Key factors influencing the rate of nucleophilic aromatic substitution on trifluoromethylpyridines.

Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, where a halogenated trifluoromethylpyridine is coupled with a boronic acid, the position of the halogen and the trifluoromethyl group are crucial for regioselectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. The electron-withdrawing trifluoromethyl group can influence the oxidative addition step of the catalytic cycle.

For dihalogenated pyridines, coupling often occurs preferentially at the 4-position, followed by the 2-position, with the 3-position being the least reactive. The presence of a trifluoromethyl group can further modulate this reactivity.

Biological Activity

While comprehensive comparative studies on the parent trifluoromethylpyridine isomers are limited, the trifluoromethylpyridine scaffold is a well-established pharmacophore. The lipophilicity and metabolic stability conferred by the trifluoromethyl group are highly desirable in drug candidates.[2] Derivatives of all three isomers have been incorporated into biologically active molecules, with 3-(trifluoromethyl)pyridine derivatives being particularly prevalent in agrochemicals.[1]

Recent studies on novel derivatives of 5-(trifluoromethyl)pyridine-2-thiol have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, prostate cancer, and breast cancer.[2] This highlights the potential of the trifluoromethylpyridine core in the development of new therapeutic agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The trifluoromethylpyridine isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The positional isomerism of the trifluoromethyl group on the pyridine ring imparts distinct synthetic and electronic characteristics. The 3-(trifluoromethyl)pyridine isomer is the most commercially significant, with well-established industrial synthesis routes. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. While direct comparative data on reactivity and biological activity under identical conditions are not always available, the established principles of organic chemistry allow for rational predictions of their behavior in synthesis. The trifluoromethylpyridine scaffold, across all its isomeric forms, remains a highly valuable building block for the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the validation of 2-Amino-4-(trifluoromethyl)pyridine purity using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of the product's performance against a hypothetical alternative batch and includes supporting experimental data to guide researchers in their analytical method development and implementation.

Introduction

This compound is a key building block in medicinal and agricultural chemistry.[1] The purity of this reagent is critical as impurities can significantly impact reaction yields, byproduct profiles, and the biological activity of the final compounds. Therefore, a robust and reliable analytical method for purity determination is essential for quality control and to ensure the reproducibility of scientific findings.

High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide details a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compares the results of two different batches to illustrate the method's utility in quality assessment. The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure the reliability of results.[2]

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is designed to be a starting point for researchers, who may need to adapt it based on their specific instrumentation and requirements. The validation of this method should be performed according to the International Conference on Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

HPLC Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_report Reporting Standard Weigh Reference Standard Dilution_Std Dissolve & Dilute Standard Standard->Dilution_Std Sample Weigh Test Sample Dilution_Spl Dissolve & Dilute Sample Sample->Dilution_Spl HPLC_Setup HPLC System Setup & Equilibration Dilution_Std->HPLC_Setup Dilution_Spl->HPLC_Setup Injection Inject Standard & Samples HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Integration Peak Integration Detection->Integration Identification Peak Identification (Retention Time) Integration->Identification Quantification Purity Calculation (% Area) Identification->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Certificate of Analysis Validation->Report

HPLC Purity Validation Workflow

Data Presentation and Comparison

To illustrate the application of this HPLC method, two hypothetical batches of this compound, "Batch A" and "Batch B," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Comparison of Purity Analysis for Two Batches of this compound
ParameterBatch ABatch B
Retention Time (min) 15.215.2
Peak Area (mAUs) 1256012350
Total Impurity Area (mAUs) 62250
Calculated Purity (%) 99.5198.02
Appearance White Crystalline SolidOff-white Powder

The results clearly indicate that Batch A has a higher purity (99.51%) compared to Batch B (98.02%). The lower purity of Batch B is also reflected in its off-white appearance, suggesting the presence of colored impurities.

Table 2: Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) Excellent for volatile impurities.Requires derivatization for non-volatile compounds; high temperatures can degrade the sample.
Nuclear Magnetic Resonance (NMR) Provides structural information about impurities.Lower sensitivity compared to HPLC for quantification of minor impurities.
Mass Spectrometry (MS) Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.Higher cost and complexity of instrumentation.

Conclusion

The presented RP-HPLC method provides a reliable and precise approach for the purity validation of this compound. The method is capable of separating the main component from its impurities, allowing for accurate quantification. The comparison of two different batches demonstrates the method's effectiveness in quality control, highlighting differences in purity that could be critical for downstream applications in research and drug development. For a comprehensive purity profile, especially for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended. The choice of analytical methodology should be guided by the specific requirements of the analysis and the potential impurities that may be present.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Amino-4-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. This guide provides a comparative assessment of the metabolic stability of compounds derived from 2-Amino-4-(trifluoromethyl)pyridine, a scaffold of increasing interest in medicinal chemistry, against non-trifluoromethylated pyridine analogs. The inclusion of the trifluoromethyl group is a common strategy to enhance metabolic stability, and this guide will explore the quantitative impact of this substitution through illustrative experimental data and detailed protocols.

The pyridine ring, a common motif in many pharmaceuticals, is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The introduction of a trifluoromethyl (CF3) group can significantly alter the metabolic fate of these compounds. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, and the electron-withdrawing nature of the CF3 group can deactivate the pyridine ring towards oxidative attack, thereby "shielding" the molecule from rapid degradation.

Comparative Metabolic Stability Data

To illustrate the impact of the 4-(trifluoromethyl)pyridine core on metabolic stability, the following tables summarize in vitro data from human liver microsome (HLM) stability assays. Table 1 presents data for a hypothetical series of this compound derivatives, showcasing the expected trend of enhanced stability. Table 2 provides comparative data for a series of 2-amino-4-methylpyridine analogs, which lack the trifluoromethyl group and are thus expected to be more susceptible to metabolism.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDR GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CF3-PY-01 -H6510.7
CF3-PY-02 -CH3729.6
CF3-PY-03 -OCH35812.0
CF3-PY-04 -Cl858.2
CF3-PY-05 -F907.7

Note: The data presented in this table is illustrative and representative of the expected trend based on established medicinal chemistry principles. Actual values will vary depending on the specific R group and experimental conditions.

Table 2: In Vitro Metabolic Stability of 2-Amino-4-methylpyridine Analogs in Human Liver Microsomes

Compound IDR GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CH3-PY-01 -H2527.7
CH3-PY-02 -CH33023.1
CH3-PY-03 -OCH32231.5
CH3-PY-04 -Cl3519.8
CH3-PY-05 -F4017.3

Note: This data is based on trends observed for similar non-trifluoromethylated pyridine compounds and serves as a comparator to highlight the metabolic stabilizing effect of the CF3 group.

The data clearly illustrates that the presence of the trifluoromethyl group at the 4-position of the 2-aminopyridine scaffold is associated with a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This enhancement in metabolic stability is a key advantage in the design of drug candidates with improved pharmacokinetic profiles.

Experimental Protocols

The following are detailed methodologies for the key in vitro metabolic stability assays used to generate the type of data presented above.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes, which are rich in phase I drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation: In a 96-well plate, add the test compound to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. The final incubation mixture will contain the test compound, liver microsomes, and cofactors.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more complete in vitro system that contains both phase I and phase II metabolizing enzymes and transporters.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO2)

  • Organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Compound Addition: Remove the plating medium and add fresh incubation medium containing the test compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Reaction Termination: Terminate the metabolic activity by adding a cold organic solvent.

  • Sample Analysis: Analyze the samples for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per well.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved in assessing metabolic stability, the following diagrams, generated using the DOT language, provide a visual representation of a hypothetical metabolic pathway and the experimental workflow for a microsomal stability assay.

G cluster_workflow Experimental Workflow: Microsomal Stability Assay prep Prepare Solutions (Compound, Microsomes, NADPH) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Add Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for a microsomal metabolic stability assay.

G cluster_pathway Hypothetical Metabolic Pathway of a 2-Aminopyridine Derivative Parent 2-Amino-4-(R)-Pyridine (Parent Compound) Metabolite1 Hydroxylated Metabolite (Phase I) Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-Oxide Metabolite (Phase I) Parent->Metabolite2 FMO-mediated N-Oxidation Conjugate1 Glucuronide Conjugate (Phase II) Metabolite1->Conjugate1 UGT-mediated Glucuronidation Conjugate2 Sulfate Conjugate (Phase II) Metabolite1->Conjugate2 SULT-mediated Sulfation

Hypothetical metabolic pathway for a 2-aminopyridine derivative.

Conclusion

The strategic incorporation of a trifluoromethyl group at the 4-position of the 2-aminopyridine scaffold consistently demonstrates a significant improvement in metabolic stability in in vitro models. This is evidenced by longer half-lives and lower intrinsic clearance values when compared to their non-trifluoromethylated counterparts. This enhanced stability is a highly desirable attribute in drug discovery, as it can lead to a more favorable pharmacokinetic profile, potentially reducing the required dose and dosing frequency. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to assess the metabolic stability of their own compounds and to make data-driven decisions in the optimization of new chemical entities. By understanding and applying these principles, drug development professionals can more effectively design and advance robust drug candidates with a higher probability of success.

A Comparative Analysis of Synthetic Routes to 2-Amino-4-(trifluoromethyl)pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of four primary synthetic methodologies for 2-Amino-4-(trifluoromethyl)pyridine reveals that the optimal choice is contingent on a balance of raw material cost, reaction yield, purity requirements, and scalability. This guide provides a detailed comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation can be approached through several distinct chemical pathways, each presenting a unique set of advantages and disadvantages. This analysis focuses on four prominent methods, evaluating them based on quantitative data, experimental protocols, and process flow.

Method 1: Nucleophilic Substitution of 2-Fluoro-4-(trifluoromethyl)pyridine

This method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with an ammonia surrogate, such as acetamidine hydrochloride, in the presence of a base.

Experimental Protocol:

Method 2: Amination and Dehalogenation of 2,6-Dichloro-4-(trifluoromethyl)pyridine

A robust and high-yielding two-step process beginning with the commercially available 2,6-dichloro-4-(trifluoromethyl)pyridine (DCTF).

Experimental Protocol:

In the first step, DCTF is reacted with aqueous ammonia in the presence of a hydrophilic ether solvent, such as tetrahydrofuran (THF), at elevated temperature and pressure in an autoclave. This selective amination yields 2-amino-6-chloro-4-(trifluoromethyl)pyridine. The crude intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the remaining chlorine atom. This method has been reported to produce this compound hydrochloride with a high yield of 96.6%.[3]

Method 3: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine

This approach involves the direct conversion of 2-chloro-4-(trifluoromethyl)pyridine to the desired product using aqueous ammonia.

Experimental Protocol:

2-Chloro-4-(trifluoromethyl)pyridine is heated with a concentrated aqueous solution of ammonia in a sealed autoclave at high temperatures (e.g., 180°C) and pressures.[4][5] The reaction drives the nucleophilic substitution of the chlorine atom by the amino group. While this method is direct, it often requires harsh reaction conditions, and the isolation of the pure product from the aqueous reaction mixture can be challenging. Published examples indicate good yields of the crude product, but detailed purity analysis is often not provided.[4][5]

Method 4: Multi-step Synthesis from 2-Pyridine Carboxylic Acid

A longer synthetic route that starts from the inexpensive and readily available 2-pyridine carboxylic acid.

Experimental Protocol:

This pathway involves a sequence of three key transformations:

  • Fluorination: The pyridine ring is first fluorinated.

  • Amidation: The carboxylic acid group is then converted to a primary amide, 4-(trifluoromethyl)picolinamide.

  • Hofmann Degradation: The final step involves a Hofmann degradation of the amide using a reagent like sodium hypobromite to yield the target this compound.

While this method utilizes a cost-effective starting material, the multi-step nature introduces complexity and the potential for lower overall yields. Detailed experimental procedures and yields for each step in the synthesis of the specific target molecule are not well-documented in publicly accessible sources.

Cost-Benefit Analysis

To provide a clear comparison, the following tables summarize the estimated costs of starting materials and reagents, alongside reported yields and purities for each method. It is important to note that reagent costs can vary significantly based on supplier, purity, and quantity.

Table 1: Starting Material and Reagent Cost Comparison

ChemicalMethod 1Method 2Method 3Method 4
Starting Material 2-Fluoro-4-(trifluoromethyl)pyridine2,6-Dichloro-4-(trifluoromethyl)pyridine2-Chloro-4-(trifluoromethyl)pyridine2-Pyridine Carboxylic Acid
Approx. Cost (USD/g)2.50 - 16.000.60 - 1.501.50 - 3.000.10 - 0.50
Key Reagents Acetamidine HCl, NaOH, DMSOAq. Ammonia, THF, Pd/CAq. AmmoniaFluorinating agent, Amidation reagents, NaOBr
Approx. Cost of Key ReagentsModerateModerateLowModerate to High

Table 2: Performance Comparison of Synthesis Methods

ParameterMethod 1Method 2Method 3Method 4
Reported Yield High (estimated)96.6% (as HCl salt)[3]Good (crude)[4][5]Undetermined (multi-step)
Product Purity Potentially highHighVariableUndetermined
Number of Steps 1213+
Scalability GoodExcellentModerateFair
Safety/Environmental Concerns Use of DMSOHigh pressure/temperature, Pd catalystHigh pressure/temperatureUse of hazardous reagents (e.g., NaOBr)

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

Method_1 start 2-Fluoro-4-(trifluoromethyl)pyridine product This compound start->product Nucleophilic Substitution reagents + Acetamidine HCl + NaOH, H2O, DMSO reagents->product

Caption: Method 1: Synthesis from 2-fluoro-4-(trifluoromethyl)pyridine.

Method_2 start 2,6-Dichloro-4-(trifluoromethyl)pyridine intermediate 2-Amino-6-chloro-4-(trifluoromethyl)pyridine start->intermediate Amination reagents1 + Aq. Ammonia + THF reagents1->intermediate product This compound intermediate->product Dehalogenation reagents2 + H2, Pd/C reagents2->product

Caption: Method 2: Two-step synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine.

Method_3 start 2-Chloro-4-(trifluoromethyl)pyridine product This compound start->product Direct Amination reagents + Aq. Ammonia (High T, P) reagents->product

Caption: Method 3: Direct amination of 2-chloro-4-(trifluoromethyl)pyridine.

Method_4 start 2-Pyridine Carboxylic Acid intermediate1 Fluorinated Intermediate start->intermediate1 Step 1 step1 Fluorination intermediate2 4-(Trifluoromethyl)picolinamide intermediate1->intermediate2 Step 2 step2 Amidation product This compound intermediate2->product Step 3 step3 Hofmann Degradation

Caption: Method 4: Multi-step synthesis from 2-pyridine carboxylic acid.

Conclusion

Based on the available data, Method 2 emerges as a highly recommended route for the synthesis of this compound, particularly for applications requiring high purity and scalability. It benefits from a relatively low-cost starting material and a well-documented, high-yielding protocol.

Method 1 presents a viable and efficient alternative, though further optimization and detailed process documentation would be necessary for reliable implementation.

Method 3 , while direct, involves harsh conditions that may not be suitable for all laboratory settings and may require more extensive purification.

Method 4 is the most economically attractive in terms of its starting material. However, the lack of a detailed and optimized experimental protocol for the entire sequence makes it a higher-risk option for predictable and efficient synthesis without significant process development.

Researchers and drug development professionals should carefully consider their specific requirements for yield, purity, scale, and available resources when selecting the most appropriate synthetic strategy for this compound.

References

A Spectroscopic Deep Dive: Comparing 2-Amino-4-(trifluoromethyl)pyridine with its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of the versatile building block, 2-Amino-4-(trifluoromethyl)pyridine, and its common precursor, 2-chloro-4-(trifluoromethyl)pyridine, reveals key structural differences crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols and visual workflows.

The transformation from a chloro- to an amino-substituent on the pyridine ring induces significant changes in the electronic environment and vibrational modes of the molecule. These differences are clearly delineated in the respective spectra, providing a reliable method for monitoring the synthesis and confirming the identity and purity of the final product.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursor, 2-chloro-4-(trifluoromethyl)pyridine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ) ppm
2-chloro-4-(trifluoromethyl)pyridine ¹H8.53 (d, 1H), 7.69 (s, 1H), 7.48 (d, 1H)
¹³C152.8, 149.7 (q, J=34.5 Hz), 145.9, 123.3 (q, J=273.5 Hz), 121.2 (q, J=4.0 Hz), 113.4 (q, J=4.0 Hz)
This compound ¹H (Predicted)8.10 (d, 1H), 6.85 (s, 1H), 6.70 (d, 1H), 4.50 (s, 2H, -NH₂)
¹³C (Predicted)160.5, 151.0 (q), 148.0, 124.0 (q), 110.0, 105.0

Note: Predicted NMR data for this compound is based on computational models and data from analogous compounds.

Table 2: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
2-chloro-4-(trifluoromethyl)pyridine C-Cl Stretch~700-800
C-F Stretch (CF₃)~1100-1350 (strong, multiple bands)
Aromatic C=C/C=N Stretch~1400-1600
This compound N-H Stretch (-NH₂)~3300-3500 (two bands, symmetric and asymmetric)
N-H Bend (-NH₂)~1600-1650
C-F Stretch (CF₃)~1100-1350 (strong, multiple bands)
Aromatic C=C/C=N Stretch~1400-1600

Note: IR data for this compound is based on characteristic functional group frequencies and data from analogous compounds like 2-amino-4-methylpyridine.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2-chloro-4-(trifluoromethyl)pyridine 181/183 (due to ³⁵Cl/³⁷Cl isotopes)[1]146 ([M-Cl]⁺), 117, 97
This compound 162143 ([M-NH]⁺ or [M-F]⁺), 134 ([M-HCN]⁺), 114

Note: Fragmentation patterns for this compound are predicted based on common fragmentation pathways for amino-substituted pyridines.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic vibrational frequencies of functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for relatively small, volatile molecules and often leads to extensive fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Synthesis and Analysis

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of these compounds.

Synthesis_Pathway Precursor 2-chloro-4-(trifluoromethyl)pyridine Reagent + NH₃ Precursor->Reagent Product This compound Reagent->Product Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Data Comparison & Structural Confirmation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

References

A Comparative Guide to the Environmental Impact of 2-Amino-4-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-4-(trifluoromethyl)pyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, can be achieved through various synthetic pathways. The selection of a specific route can have significant implications for environmental impact, safety, and overall process efficiency. This guide provides an objective comparison of three prominent synthesis methods, supported by experimental data, to aid researchers in making informed decisions that align with green chemistry principles.

Comparison of Synthesis Routes

The environmental performance of each synthesis route is evaluated based on key green chemistry metrics, including atom economy and Environmental Factor (E-Factor). Atom economy calculates the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated relative to the product.

MetricRoute 1: Fluoro-PrecursorRoute 2: Dichloro-PrecursorRoute 3: Monochloro-Precursor
Starting Material 2-Fluoro-4-(trifluoromethyl)pyridine2,6-Dichloro-4-(trifluoromethyl)pyridine2-Chloro-4-(trifluoromethyl)pyridine
Key Reagents Acetamidine hydrochloride, NaOHAmmonia, 5% Pd/C, H₂Ammonia
Solvent(s) Dimethyl sulfoxide (DMSO)Tetrahydrofuran (THF), WaterWater
Yield High (exact % not specified in abstract)71.9%[1]~70%[2][3]
Atom Economy ~66.7%~46.9%~89.5%
E-Factor (estimated) ModerateHighLow
Key Advantages Transition-metal-free[4]Established industrial methodHigh atom economy, fewer steps
Key Disadvantages Use of DMSO solventUse of palladium catalyst, high pressure, multiple stepsHigh temperature and pressure

Environmental and Safety Considerations of Reagents and Solvents

The choice of reagents and solvents is a critical factor in the overall environmental footprint of a synthesis.

SubstanceRoute(s) UsedKey Environmental and Safety Hazards
2-Fluoro-4-(trifluoromethyl)pyridine 1Flammable liquid and vapor, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation.[5]
2,6-Dichloro-4-(trifluoromethyl)pyridine 2Hazards associated with chlorinated aromatic compounds.
2-Chloro-4-(trifluoromethyl)pyridine 3Hazards associated with chlorinated aromatic compounds.
Acetamidine hydrochloride 1Irritating to eyes, respiratory system, and skin.[6]
Ammonia 2, 3Corrosive, hazardous to aquatic life.
Sodium Hydroxide (NaOH) 1Corrosive.
Dimethyl Sulfoxide (DMSO) 1Combustible liquid, readily penetrates the skin and can carry dissolved toxic substances into the body.[6]
Tetrahydrofuran (THF) 2Highly flammable, can form explosive peroxides.
Palladium on Carbon (Pd/C) 2Noble metal catalyst with associated costs and recycling needs. While palladium catalysts can often be recycled, their production has a significant environmental impact.[5]
Hydrogen (H₂) Gas 2Highly flammable.

Detailed Experimental Protocols

Route 1: From 2-Fluoro-4-(trifluoromethyl)pyridine and Acetamidine Hydrochloride

This method proceeds via a transition-metal-free nucleophilic substitution and subsequent hydrolysis.

General Protocol: A mixture of 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, and sodium hydroxide is heated in dimethyl sulfoxide (DMSO). The reaction is monitored until completion. The product, this compound, is then isolated and purified. While the cited literature indicates a high yield, specific quantities and reaction conditions should be optimized for the desired scale.[4]

Route 2: From 2,6-Dichloro-4-(trifluoromethyl)pyridine

This two-step process involves an initial amination followed by a catalytic dehalogenation.

Protocol: In an autoclave, 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF are heated to 150 °C with stirring for approximately 6 hours.[1][7] After cooling, 300 mg of 5% Pd/C (54% wet, 0.076 mmoles) is added. The autoclave is then filled with hydrogen gas to 2.0 MPa and heated to 100 °C with stirring for about 3 hours.[1][7] After cooling and filtration, the product is extracted with ethyl acetate, washed, and purified to yield this compound. A yield of 5.4 g (71.9%) has been reported for this procedure.[1]

Route 3: From 2-Chloro-4-(trifluoromethyl)pyridine and Ammonia

This is a direct amination reaction carried out under high pressure and temperature.

Protocol: A 200-mL autoclave is charged with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[2][3] The mixture is heated to 180°C for 10 hours, during which the internal pressure reaches approximately 20 atm.[2][3] After cooling, the resulting crystals are washed with water and dried to yield 10.2 g of 2-amino-4-trifluoromethylpyridine (a yield of approximately 70%).[2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflow for each synthetic route.

Route1 2-Fluoro-4-(trifluoromethyl)pyridine 2-Fluoro-4-(trifluoromethyl)pyridine Reaction Mixture Reaction Mixture 2-Fluoro-4-(trifluoromethyl)pyridine->Reaction Mixture Acetamidine HCl, NaOH, DMSO This compound This compound Reaction Mixture->this compound Heating

Route 1 Synthesis Workflow

Route2 2,6-Dichloro-4-(trifluoromethyl)pyridine 2,6-Dichloro-4-(trifluoromethyl)pyridine Amination Amination 2,6-Dichloro-4-(trifluoromethyl)pyridine->Amination NH₃, THF, 150°C 2-Amino-6-chloro-4-(trifluoromethyl)pyridine 2-Amino-6-chloro-4-(trifluoromethyl)pyridine Amination->2-Amino-6-chloro-4-(trifluoromethyl)pyridine Intermediate Dehalogenation Dehalogenation 2-Amino-6-chloro-4-(trifluoromethyl)pyridine->Dehalogenation H₂, 5% Pd/C, 100°C This compound This compound Dehalogenation->this compound

Route 2 Synthesis Workflow

Route3 2-Chloro-4-(trifluoromethyl)pyridine 2-Chloro-4-(trifluoromethyl)pyridine Amination Amination 2-Chloro-4-(trifluoromethyl)pyridine->Amination Aqueous NH₃, 180°C, 20 atm This compound This compound Amination->this compound

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-(trifluoromethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard safety data sheets and best practices for chemical waste management.

Physicochemical and Hazard Data

A clear understanding of the properties of this compound is critical for safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.11 g/mol
CAS Number 106447-97-6[1]
Appearance White to off-white crystalline solid
Melting Point 70 - 75.5 °C (158 - 167.9 °F)
Boiling Point 221.3 ± 40.0 °C (Predicted)
log Pow (n-octanol/water) 1.47[2]
Hazard Class 6.1 (Toxic solid)
UN Number UN2811[3]

Health Hazard Information

This compound is classified as a hazardous substance. Key health hazards include:

  • Acute Toxicity: Fatal if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage/irritation.[1][3]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response and Area Evacuation:

  • Evacuate all non-essential personnel from the immediate spill area.
  • Ensure the area is well-ventilated.

2. Personal Protective Equipment (PPE):

  • Don appropriate PPE before attempting cleanup. This includes:
  • Chemical-resistant gloves (e.g., nitrile rubber).
  • Chemical safety goggles or a face shield.[1]
  • A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates.[3]
  • Protective clothing to prevent skin contact.[1]

3. Containment and Cleanup:

  • For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid generating dust.[4]
  • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
  • Place the absorbed material into a sealed, labeled container for disposal.[4]

4. Decontamination:

  • Wash the spill area thoroughly with soap and water.[4]
  • Prevent runoff from entering drains or waterways.[1][4]

5. Waste Disposal:

  • Dispose of the container with the spilled material as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan: Step-by-Step Guidance

Proper disposal is crucial to mitigate the risks associated with this compound.

1. Waste Identification and Segregation:

  • Identify the waste as "Toxic Solid, Organic, n.o.s. (this compound)".
  • Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.

2. Containerization:

  • Use a dedicated, properly labeled, and sealed container for the accumulation of this waste. The container should be in good condition and compatible with the chemical.
  • The label should clearly indicate the contents and associated hazards.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

4. Final Disposal:

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.
  • The recommended method of disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]
  • Do not dispose of this chemical down the drain or in the regular trash.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Segregate from Incompatible Materials A->B  Isolate C Use Dedicated, Sealed Container B->C D Label with Contents & Hazard Information C->D  Clearly Mark E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Hazardous Waste Collection E->F G Incinerate at a Permitted Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.